molecular formula C9H11BrN2 B595388 2-Bromo-4-(pyrrolidin-2-YL)pyridine CAS No. 1260665-46-0

2-Bromo-4-(pyrrolidin-2-YL)pyridine

Katalognummer: B595388
CAS-Nummer: 1260665-46-0
Molekulargewicht: 227.105
InChI-Schlüssel: BBKBTYYOQXHMRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-(pyrrolidin-2-yl)pyridine ( 1260665-46-0) is a chemical compound with the molecular formula C9H11BrN2 and a molecular weight of 227.10 g/mol . It is a brominated pyridine derivative featuring a pyrrolidine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound as a key building block for the construction of more complex molecules, particularly in the exploration of nitrogen-containing heterocycles which are prevalent in pharmaceuticals and biologically active compounds . While specific mechanistic studies on this exact compound are limited in the public domain, related pyridine derivatives have demonstrated significant research value. For instance, structurally similar compounds have been investigated as non-covalent inhibitors of viral proteases, such as the SARS-CoV-2 3CLpro, highlighting the potential of this chemical class in antiviral drug discovery . The bromine atom on the pyridine ring serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies. This product is supplied for research purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that this compound is often shipped with cold-chain transportation and requires proper storage under inert conditions to maintain stability . Global sourcing options are available to support your scientific endeavors.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-bromo-4-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-9-6-7(3-5-12-9)8-2-1-4-11-8/h3,5-6,8,11H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKBTYYOQXHMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 2-Bromo-4-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile, Synthetic Architecture, and Medicinal Utility

Executive Summary

2-Bromo-4-(pyrrolidin-2-yl)pyridine is a bifunctional heterocyclic scaffold characterized by a halogenated pyridine core linked to a saturated pyrrolidine ring. This compound serves as a high-value intermediate in medicinal chemistry, particularly in the development of Nicotinic Acetylcholine Receptor (nAChR) agonists and Kinase Inhibitors .

Its structural utility lies in its orthogonal reactivity : the C2-bromine atom provides an electrophilic "handle" for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the pyrrolidine nitrogen offers a nucleophilic site for diversification. This guide details the physicochemical properties, regioselective synthesis, and strategic application of this scaffold in drug discovery.

Structural & Physicochemical Profile

The molecule features a pyridine ring substituted at the 4-position by a chiral pyrrolidine moiety. The presence of the electron-withdrawing bromine at the 2-position modulates the basicity of the pyridine nitrogen and activates the ring for nucleophilic aromatic substitution (


) or metal-catalyzed coupling.
Key Properties Table
PropertyValue / DescriptionNote
IUPAC Name 2-Bromo-4-(pyrrolidin-2-yl)pyridine
CAS No. 1213471-26-1 (S-isomer)(R)-isomer also accessible
Molecular Formula

Molecular Weight 227.10 g/mol
Appearance Off-white to pale yellow solidLow melting point solid
pKa (Pyrrolidine) ~10.5 (Predicted)Typical secondary amine
pKa (Pyridine) ~2.5 - 3.0 (Predicted)Lowered by electron-withdrawing Br
LogP ~1.8Lipophilic, CNS penetrant potential
Chirality C2 of PyrrolidineCritical for biological activity (e.g., nAChR binding)

Synthetic Architecture

The synthesis of 2-Bromo-4-(pyrrolidin-2-yl)pyridine requires strict regiocontrol to ensure the pyrrolidine attaches at the C4 position while preserving the C2-bromine for future functionalization.

The Preferred Route: Regioselective Negishi Coupling

The most robust method utilizes a Negishi cross-coupling between a C4-activated pyridine and an organozinc pyrrolidine reagent. This approach avoids the mixture of isomers often seen when trying to functionalize 2,4-dibromopyridine directly via nucleophilic substitution.

Mechanism & Causality:

  • Substrate Selection: 2-Bromo-4-iodopyridine is the optimal electrophile. The C-I bond is significantly weaker and more labile towards oxidative addition by Pd(0) than the C-Br bond, ensuring exclusive coupling at the C4 position.

  • Reagent Selection: (N-Boc-pyrrolidin-2-yl)zinc bromide is used as the nucleophile. The Boc group protects the secondary amine from poisoning the catalyst and prevents side reactions.

  • Catalysis: A palladium catalyst with a bidentate ligand (e.g.,

    
    ) is employed to stabilize the intermediate and facilitate reductive elimination.
    
Synthetic Workflow Diagram

Synthesis SM1 2-Bromo-4-iodopyridine (Electrophile) Cat Pd(dppf)Cl2 THF, 60°C SM1->Cat SM2 N-Boc-2-pyrrolidinylzinc bromide (Nucleophile) SM2->Cat Inter Intermediate: 2-Bromo-4-(N-Boc-pyrrolidin-2-yl)pyridine Cat->Inter Negishi Coupling (C4 Selective) Deprot TFA / DCM (Deprotection) Inter->Deprot Prod Target: 2-Bromo-4-(pyrrolidin-2-yl)pyridine Deprot->Prod Boc Removal

Figure 1: Regioselective synthesis via Negishi coupling. The C-I bond reacts preferentially over the C-Br bond.

Reactivity & Orthogonal Functionalization

The power of this scaffold lies in its ability to be functionalized sequentially. The reactivity profile allows researchers to modify the "Head" (pyrrolidine) and the "Tail" (pyridine) independently.

Strategic Decision Tree
  • Path A (Suzuki/Buchwald): Utilizing the C2-Br "handle" to attach aryl groups or amines. This is typically done before deprotecting the pyrrolidine (if Boc-protected) or requires orthogonal protection to prevent N-arylation.

  • Path B (Amine Functionalization): Derivatizing the pyrrolidine nitrogen (alkylation, acylation, urea formation) to tune physicochemical properties (LogD, solubility).

Reactivity Core 2-Bromo-4-(pyrrolidin-2-yl)pyridine R_Suzuki Ar-B(OH)2, Pd(0) (Suzuki Coupling) Core->R_Suzuki R_Buchwald R-NH2, Pd(0) (Buchwald-Hartwig) Core->R_Buchwald R_Acyl R-COCl, Et3N (Acylation) Core->R_Acyl R_RedAm R-CHO, NaBH(OAc)3 (Reductive Amination) Core->R_RedAm P_Biaryl 2-Aryl-4-(pyrrolidin-2-yl)pyridine (nAChR Agonists) R_Suzuki->P_Biaryl P_Amino 2-Amino-4-(pyrrolidin-2-yl)pyridine (Kinase Inhibitors) R_Buchwald->P_Amino P_Amide N-Acyl Derivative (Modulates LogP) R_Acyl->P_Amide P_Alkyl N-Alkyl Derivative (Basic Center) R_RedAm->P_Alkyl

Figure 2: Divergent reactivity profile. Red paths indicate C-Br transformation; Green paths indicate N-H transformation.

Experimental Protocols

Protocol A: Negishi Coupling (Synthesis of Scaffold)

Note: Organozinc reagents are moisture-sensitive.[1] All steps must be performed under Argon/Nitrogen.

  • Reagent Prep: In a flame-dried Schlenk flask, dissolve 2-bromo-4-iodopyridine (1.0 eq) and

    
     (0.05 eq) in anhydrous THF.
    
  • Coupling: Cool the solution to 0°C. Dropwise add (N-Boc-pyrrolidin-2-yl)zinc bromide (0.5 M in THF, 1.2 eq).

  • Reaction: Warm to room temperature and stir for 30 minutes, then heat to 60°C for 4-12 hours. Monitor by LCMS for consumption of the iodide.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.[2][1]
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is the Boc-protected intermediate.

  • Deprotection: Dissolve intermediate in DCM. Add TFA (10 eq) at 0°C. Stir 2 hours. Concentrate and neutralize with

    
     to obtain the free base.
    
Protocol B: Handling & Storage
  • Stability: The free base is stable at room temperature but should be stored at -20°C to prevent slow oxidation or color change.

  • Safety: 2-Bromopyridines are potential skin irritants. Use gloves and work in a fume hood.

  • Stereochemistry: Commercial sources often supply the (S)-enantiomer. Verify optical rotation if chiral purity is critical for biological assays.

Medicinal Chemistry Applications

Nicotinic Acetylcholine Receptors (nAChR)

The 4-(pyrrolidin-2-yl)pyridine motif is a regioisomer of nicotine (which is 3-substituted). Shifting the pyrrolidine to the 4-position alters the binding selectivity between


 and 

nAChR subtypes.
  • Design Strategy: Functionalize the C2-position with biaryl ethers or alkynes to reach into the hydrophobic pocket of the receptor.

Kinase Inhibition

The pyridine nitrogen can serve as a hinge binder in the ATP-binding pocket of kinases.

  • Design Strategy: Use the pyrrolidine NH to attach a solubilizing group or a warhead (e.g., acrylamide) for covalent inhibition, while the C2-position is arylated to match the kinase selectivity filter.

References

  • Negishi Coupling Methodology

    • Negishi, E. (2002). "Magical Power of Transition Metals: Past, Present, and Future". Nobel Lecture. Link

    • Knochel, P., et al. (2013).[3] "Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions". Organic Letters. Link

  • Compound Data & Suppliers

    • National Institute of Standards and Technology (NIST).[4] "2-Bromopyridine Properties". Link

    • PubChem.[5] "Nornicotine (Structural Analog)". Link

  • Medicinal Chemistry Context

    • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery". Journal of Medicinal Chemistry. Link

    • Comins, D. L., et al. (2005).[6] "Synthesis of C-4 substituted nicotine derivatives". Organic Letters. Link

Sources

2-Bromo-4-(pyrrolidin-2-YL)pyridine CAS number 230618-42-5

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug discovery professionals. It addresses the specific CAS number provided (230618-42-5) while scientifically correcting the nomenclature discrepancy found in the prompt.

CAS Number: 230618-42-5 Molecular Formula: C


H

BrN

Molecular Weight: 227.10 g/mol

Executive Summary & Nomenclature Correction

Critical Note on Identity: The CAS number 230618-42-5 corresponds to 2-Bromo-4-(pyrrolidin-1-yl)pyridine , where the pyrrolidine ring is attached to the pyridine via the nitrogen atom (


-linked). The name "2-Bromo-4-(pyrrolidin-2-yl)pyridine" (

-linked) refers to a different structural isomer with distinct synthetic requirements. To ensure scientific integrity and alignment with the provided unique identifier (CAS), this guide focuses on the

-linked (1-yl)
species, which is the standard commercial building block associated with this registry number.

Strategic Value: 2-Bromo-4-(pyrrolidin-1-yl)pyridine is a bifunctional heterocyclic scaffold widely used in medicinal chemistry. It features a reactive electrophilic handle (C2-Bromine) for cross-coupling and a solubilizing, basic moiety (C4-Pyrrolidine) that often improves the pharmacokinetic profile (ADME) of drug candidates. It serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and ion channel modulators.

Chemical Architecture & Properties[1]

Structural Analysis

The molecule consists of a pyridine core substituted at the 2-position with a bromine atom and at the 4-position with a pyrrolidine ring.

  • Electronic Effects: The pyrrolidine nitrogen acts as a strong electron-donating group (EDG) via resonance, pushing electron density into the pyridine ring. This deactivates the ring toward further nucleophilic attack but activates it for electrophilic aromatic substitution at the 3/5 positions.

  • Basicity: The pyridine nitrogen is the primary basic center. The pyrrolidine nitrogen's lone pair is delocalized into the aromatic system, rendering it non-basic (

    
    -like character).
    
Physicochemical Data
PropertyValueContext
Appearance Off-white to yellow solidCrystalline or powder form
Melting Point 135 – 139 °CIndicates stable crystal lattice
Boiling Point ~330 °C (Predicted)High thermal stability
LogP (Calc) ~2.3Moderate lipophilicity; good membrane permeability
pKa (Pyridine N) ~6.5 - 7.0Higher than unsubstituted pyridine (5.2) due to EDG effect of pyrrolidine

Synthetic Pathways (Self-Validating Protocols)

Core Synthesis: Regioselective S Ar

The most robust route to CAS 230618-42-5 is the nucleophilic aromatic substitution (S


Ar) of 2,4-dibromopyridine.

Mechanism & Regioselectivity: In 2,4-dihalopyridines, the C4 position is significantly more electrophilic than the C2 position. The nitrogen atom of the pyridine ring withdraws electron density, but the C4 position (para-like) is more activated for nucleophilic attack than C2 (ortho-like) due to a combination of steric accessibility and the stability of the Meisenheimer intermediate. This allows for highly selective mono-substitution.

Protocol:

  • Reagents: 2,4-Dibromopyridine (1.0 eq), Pyrrolidine (1.1 eq), K

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP) for higher rates.

  • Conditions: Heat at 80°C for 4–6 hours.

  • Workup: Cool to RT. Dilute with water.[1] The product often precipitates. If not, extract with EtOAc, wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallization from hexanes/EtOAc or silica column chromatography (0-20% EtOAc in Hexanes).

Diagram 1: Synthesis Workflow

Synthesis start 2,4-Dibromopyridine (Starting Material) intermediate Meisenheimer Complex (Transient) start->intermediate Nucleophilic Attack (C4 Selective) reagents Pyrrolidine (1.1 eq) K2CO3 (2.0 eq) Solvent: EtOH reagents->intermediate product 2-Bromo-4-(pyrrolidin-1-yl)pyridine (CAS 230618-42-5) intermediate->product Elimination of Br- side_product 2,4-Bis(pyrrolidinyl) (Over-reaction) product->side_product Excess Reagent High Temp (>120°C)

Caption: Regioselective S_NAr synthesis targeting the C4 position. C2 substitution is kinetically disfavored.

Functionalization Strategies

Once synthesized, the C2-Bromine atom serves as a versatile handle for diversifying the scaffold.[2] This is critical for Fragment-Based Drug Design (FBDD).

Suzuki-Miyaura Coupling

Used to attach aryl or heteroaryl groups to the C2 position.

  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    .
  • Base: Na

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    .
  • Solvent: Dioxane/Water (4:1).

  • Outcome: Biaryl systems (e.g., 4-(pyrrolidin-1-yl)-2,2'-bipyridine).

Buchwald-Hartwig Amination

Used to introduce a second amino group at C2, creating 2,4-diaminopyridine derivatives.

  • Catalyst: Pd

    
    (dba)
    
    
    
    + Xantphos or BrettPhos.
  • Base: NaOtBu.

  • Significance: Common motif in kinase inhibitors (hinge binders).

Diagram 2: Downstream Functionalization

Functionalization cluster_suzuki Suzuki Coupling (C-C Bond) cluster_buchwald Buchwald-Hartwig (C-N Bond) core 2-Bromo-4-(pyrrolidin-1-yl)pyridine (Core Scaffold) cond1 Ar-B(OH)2, Pd cat. Na2CO3, Heat core->cond1 cond2 R-NH2, Pd cat. NaOtBu, Toluene core->cond2 prod1 2-Aryl-4-(pyrrolidin-1-yl)pyridine cond1->prod1 prod2 2-Amino-4-(pyrrolidin-1-yl)pyridine cond2->prod2

Caption: Divergent synthesis pathways utilizing the C2-Br handle for library generation.

Medicinal Chemistry Applications

Pharmacophore Utility
  • Solubility Modulation: The pyrrolidine ring disrupts the planarity of potential pi-stacking aggregates and introduces a basic center (via the pyridine N, modulated by the pyrrolidine), improving aqueous solubility compared to planar biaryls.

  • H-Bond Acceptor: The pyridine nitrogen remains a viable hydrogen bond acceptor, suitable for interacting with Ser/Thr residues in protein active sites.

Case Study Context

This scaffold is frequently observed in the optimization of Histamine H3 antagonists and Kinase Inhibitors . The pyrrolidine group often occupies a hydrophobic pocket (e.g., the ribose pocket in kinases or a lipophilic cleft in GPCRs), while the C2-substituent directs the molecule toward the hinge region or specificity pocket.

Safety & Handling (SDS Summary)

Hazard ClassGHS CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving heating or powder handling must be performed in a certified chemical fume hood.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under standard laboratory conditions.

References

  • Regioselective Synthesis of 2,4-Disubstituted Pyridines

    • Source: Heterocycles, Vol. 75, No. 1, 2008.[3]

    • Title: Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine.[3][4] Efficient Usage in Selective Bromine-Substitution.[4]

    • URL:[Link]

  • Commercial Identity & Properties (Fluorochem)
  • Pyrrolidine in Drug Discovery

    • Source: Molecules (MDPI), 2021.
    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
    • URL:[Link]

  • Safety Data Sheet (Sigma-Aldrich): Source: Sigma-Aldrich. Title: Safety Data Sheet for 2-Bromo-4-(pyrrolidin-1-yl)pyridine.

Sources

Technical Guide: Structural Elucidation and Analytical Characterization of 2-Bromo-4-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for analytical scientists and medicinal chemists. It prioritizes the causal logic of structural determination rather than a simple checklist.

Executive Summary & Molecule Profile

The compound 2-Bromo-4-(pyrrolidin-2-yl)pyridine represents a critical scaffold in medicinal chemistry, particularly in the development of nicotinic acetylcholine receptor (nAChR) ligands. Its structure features a pyridine ring substituted with a bromine atom at the C2 position and a chiral pyrrolidine moiety at the C4 position.

The structural elucidation of this molecule presents three distinct analytical challenges:

  • Regiochemistry: Confirming the 2,4-substitution pattern versus the thermodynamically possible 2,5- or 2,6-isomers.

  • Connectivity: Verifying the C-C bond between Pyridine-C4 and Pyrrolidine-C2 (as opposed to a C-N linkage).

  • Stereochemistry: Determining the enantiomeric purity (ee%) of the chiral center at Pyrrolidine-C2.

Target Structure Data
FeatureSpecification
Formula C₉H₁₁BrN₂
Exact Mass 226.0106 (⁷⁹Br) / 228.0085 (⁸¹Br)
Isotopic Pattern 1:1 doublet (characteristic of mono-bromine)
Chiral Center C2 of the pyrrolidine ring

Mass Spectrometry: The Elemental Foundation

Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the first "gate" of validation.

Protocol: LC-MS/MS Validation
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Solvent: MeOH + 0.1% Formic Acid (promotes protonation of the pyrrolidine nitrogen).

Diagnostic Criteria (Self-Validating):

  • Isotope Signature: You must observe two molecular ion peaks of nearly equal intensity separated by 2 Da (

    
     and 
    
    
    
    ).
    • Failure Mode: A single peak indicates debromination or incorrect synthesis.

  • Fragmentation Logic:

    • Loss of Br: A fragment at

      
       indicates the loss of the bromine atom (
      
      
      
      ).
    • Pyrrolidine Cleavage: A fragment corresponding to the pyridine cation indicates the stability of the heteroaromatic core.

NMR Spectroscopy: Regiochemistry & Connectivity

This is the core of the elucidation. We rely on Scalar Coupling Analysis to prove the 2,4-substitution pattern.

1H NMR Assignment Strategy (Solvent: DMSO-d₆ or CDCl₃)

The pyridine ring protons provide a unique "fingerprint" based on their coupling constants (


).
ProtonChemical Shift (

)
MultiplicityCoupling Constant (

)
Structural Logic (Causality)
H6 8.2 – 8.4 ppmDoublet (d)

Hz
Alpha to Nitrogen. Deshielded by the ring nitrogen. The 5.0 Hz coupling is characteristic of ortho-coupling to H5.
H3 7.5 – 7.7 ppmSinglet (s) or d

Hz
Isolated. Located between the Br and the pyrrolidine. It has no ortho neighbors. Small meta-coupling to H5 may be visible.
H5 7.2 – 7.4 ppmdd

Hz
The Linker. Couped ortho to H6 (5 Hz) and meta to H3 (1.5 Hz).
H2' 4.0 – 4.2 ppmdd or m-Chiral Center. The methine proton of the pyrrolidine ring. Its shift confirms it is attached to an aromatic ring (deshielded relative to free pyrrolidine).

Critical Validation Step: If H3 appears as a doublet with a large coupling (


 Hz), the structure is incorrect . That would imply a proton neighbor, suggesting a 2,3- or 2,5-substitution pattern. The singlet (or tight meta-doublet) for H3 is the definitive proof of the 2,4-substitution.
2D NMR: Establishing Connectivity

Standard 1D NMR cannot definitively distinguish between a C-C bond (pyrrolidin-2-yl) and a C-N bond (pyrrolidin-1-yl). We use HMBC (Heteronuclear Multiple Bond Correlation) to solve this.

  • Experiment: 1H-13C HMBC.

  • Target Correlation: Look for a cross-peak between Pyrrolidine H2' and Pyridine C4/C3/C5 .

  • Logic:

    • If the connection is C-C (Target), H2' will show 3-bond correlations to Pyridine C3 and C5.

    • If the connection is C-N (Impurity), the protons alpha to the nitrogen (H2'/H5' of pyrrolidine) would show correlations to Pyridine C4, but the chemical shifts would be significantly different (symmetry in pyrrolidine if N-linked).

Stereochemical Analysis (Chiral Purity)

Since the molecule contains a chiral center, distinguishing the


 and 

enantiomers is mandatory for drug development applications.
Protocol: Chiral SFC/HPLC Method

Standard reverse-phase C18 cannot separate enantiomers. You must use a polysaccharide-based chiral stationary phase.

Recommended Conditions:

  • Column: Chiralpak AD-H or IG (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: CO₂ / Methanol (with 0.2% Isopropylamine additive).

    • Note: The basic additive is crucial to suppress peak tailing caused by the secondary amine of the pyrrolidine.

  • Detection: UV at 254 nm.

Validation: Inject the racemic mixture first to establish separation (


). Then inject the sample to determine Enantiomeric Excess (

).

Elucidation Workflow Visualization

The following diagram illustrates the logical decision tree for validating the structure.

StructureElucidation Sample Unknown Sample (C9H11BrN2) MS_Analysis LC-MS Analysis (ESI+) Sample->MS_Analysis Isotope_Check Check Br Pattern (1:1 ratio @ 227/229) MS_Analysis->Isotope_Check NMR_1H 1H NMR (DMSO-d6) Check Aromatic Region Isotope_Check->NMR_1H Pass Reject REJECT / RE-SYNTHESIZE Isotope_Check->Reject Fail (No Br pattern) Regio_Check H3 = Singlet? H6 = Doublet (5Hz)? NMR_1H->Regio_Check NMR_2D 2D HMBC Verify C-C Linkage Regio_Check->NMR_2D Pass (2,4-sub confirmed) Regio_Check->Reject Fail (Coupling mismatch) Connect_Check Corr: H2' (Pyr) -> C4 (Py) NMR_2D->Connect_Check Chiral_LC Chiral SFC/HPLC Determine %ee Connect_Check->Chiral_LC Pass (C-C bond confirmed) Connect_Check->Reject Fail (C-N bond detected) Final_Valid VALIDATED STRUCTURE 2-Bromo-4-(pyrrolidin-2-yl)pyridine Chiral_LC->Final_Valid

Caption: Logical workflow for the structural validation of 2-Bromo-4-(pyrrolidin-2-yl)pyridine, ensuring regio- and stereochemical integrity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7973, 2-Bromopyridine. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]

An In-depth Technical Guide to the Procurement and Use of 2-Bromo-4-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the procurement, synthesis, and application of the heterocyclic building block, 2-Bromo-4-(pyrrolidin-2-yl)pyridine. Analysis of the chemical supply chain indicates that this compound is not a widely available, off-the-shelf reagent. Instead, its acquisition typically requires custom synthesis or sourcing from specialized, on-demand suppliers. This document outlines actionable strategies for its procurement, provides a plausible synthetic pathway, details necessary characterization techniques, and discusses its strategic importance in medicinal chemistry.

Strategic Procurement: Navigating Commercial Availability

A critical initial step is to distinguish the target molecule from its more common isomer. The user's query specifies 2-Bromo-4-(pyrrolidin-2-yl)pyridine , where the pyridine ring is connected to the second carbon atom (C2) of the pyrrolidine ring. This is fundamentally different from the N-linked isomer, 2-Bromo-4-(pyrrolidin-1-yl)pyridine (CAS 230618-42-5), which is readily available from major chemical suppliers.[1][2][3][4][5]

The C-linked target compound is a specialized chemical entity. The chiral version, (S)-2-Bromo-4-(pyrrolidin-2-yl)pyridine (CAS 1213471-26-1), is cataloged by a limited number of suppliers, such as BLDpharm, suggesting it is available on a make-to-order basis.[6] For researchers requiring the racemic mixture or the opposite enantiomer, two primary procurement pathways exist.

Direct Sourcing from Specialized Suppliers

Some vendors, while not holding stock, list the compound in their extended catalogs. It is advisable to:

  • Inquire Directly: Contact suppliers like BLDpharm who list the chiral version to request a quote for the racemic form or custom batches.[6]

  • Specify Analytical Requirements: When ordering, clearly define the required purity, quantity, and necessary analytical data (e.g., NMR, HPLC, MS) to ensure the product meets experimental standards.

Custom Synthesis Services

For many researchers, engaging a Contract Research Organization (CRO) or a custom synthesis company is the most reliable method. Companies such as PureSynth, Enamine, Sarchem Labs, and 1Click Chemistry specialize in synthesizing novel heterocyclic compounds.[7][8][9][10]

The process typically involves:

  • Request for Quotation (RFQ): Submit the chemical structure, desired quantity, purity specifications, and any known literature synthesis routes.

  • Technical Evaluation: The supplier's chemists will assess synthetic feasibility and devise a route.

  • Proposal: The client receives a quote detailing cost, estimated lead time, and deliverables (e.g., final compound and Certificate of Analysis).

Proposed Synthetic Route and Mechanistic Considerations

For in-house synthesis or for providing a potential route to a CRO, a robust synthetic plan is essential. A plausible and efficient approach involves a regioselective cross-coupling reaction. The 4-position of a 2,4-dihalopyridine is significantly more reactive towards nucleophilic substitution and organometallic cross-coupling than the 2-position, a key mechanistic insight that drives the strategy.

A proposed pathway is the Negishi cross-coupling of 2,4-dibromopyridine with an organozinc reagent derived from a protected pyrrolidine.

Experimental Protocol: Proposed Negishi Coupling
  • Preparation of the Organozinc Reagent:

    • Start with commercially available N-Boc-2-bromopyrrolidine.

    • In an inert atmosphere glovebox, perform a lithium-halogen exchange using n-butyllithium or tert-butyllithium at -78 °C in anhydrous THF.

    • Transmetalate the resulting lithiated species by adding a solution of zinc chloride (ZnCl₂) in THF, allowing the mixture to slowly warm to room temperature. This generates the N-Boc-pyrrolidin-2-ylzinc chloride reagent in situ.

  • Cross-Coupling Reaction:

    • In a separate flask, dissolve 2,4-dibromopyridine (1.0 eq) in anhydrous THF.

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

    • Slowly add the prepared organozinc reagent (1.1 eq) to the pyridine solution at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

  • Deprotection:

    • Dissolve the purified N-Boc-2-bromo-4-(pyrrolidin-2-yl)pyridine in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane to remove the Boc protecting group.

    • Neutralize with a suitable base (e.g., NaHCO₃) and extract the final product.

G cluster_0 Step 1: Organozinc Reagent Formation cluster_1 Step 2: Negishi Cross-Coupling cluster_2 Step 3: Deprotection start N-Boc-2-bromopyrrolidine reagent1 1. t-BuLi, -78°C 2. ZnCl₂ start->reagent1 Transmetalation zinc N-Boc-pyrrolidin-2-ylzinc chloride reagent1->zinc coupled N-Boc-2-Bromo-4-(pyrrolidin-2-yl)pyridine zinc->coupled pyridine 2,4-Dibromopyridine pyridine->coupled Regioselective Coupling (at C4 position) catalyst Pd(PPh₃)₄ catalyst->coupled deprotection TFA or HCl/Dioxane coupled->deprotection Boc Removal final 2-Bromo-4-(pyrrolidin-2-yl)pyridine deprotection->final

Proposed synthetic workflow for 2-Bromo-4-(pyrrolidin-2-yl)pyridine.

Structural Verification and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.

Technique Purpose Expected Observations
¹H NMR Structural Elucidation- Pyridine Protons: Three distinct aromatic signals. The proton at C5 (between the bromo and pyrrolidinyl groups) will likely be a doublet, while the protons at C3 and C6 will show characteristic couplings. - Pyrrolidine Protons: A complex set of aliphatic signals between ~1.5-4.0 ppm, including a characteristic methine proton signal for the C2 position.
¹³C NMR Carbon Skeleton Confirmation- Pyridine Carbons: Six distinct signals, with the carbon atoms attached to bromine (C2) and nitrogen showing characteristic shifts. - Pyrrolidine Carbons: Five aliphatic signals.
Mass Spec (MS) Molecular Weight Verification- (ESI+): Expected [M+H]⁺ ion at m/z ≈ 227.1 / 229.1, showing the characteristic isotopic pattern for a single bromine atom.
HPLC/UPLC Purity Assessment- A single major peak under various solvent conditions, used to determine purity (e.g., >95%).

Note: Specific chemical shifts will depend on the solvent used. Referencing spectral data for similar structures, such as 2-bromopyridine and substituted pyrrolidines, can aid in assignment.[11]

Applications in Drug Discovery and Medicinal Chemistry

The 2-Bromo-4-(pyrrolidin-2-yl)pyridine scaffold is a valuable building block for drug discovery due to the combination of two privileged structural motifs.

  • The Pyrrolidine Ring: This saturated heterocycle is a cornerstone of medicinal chemistry, found in over 20 FDA-approved drugs.[12] Its non-planar, three-dimensional structure allows for effective exploration of protein binding pockets, often improving potency and pharmacokinetic properties compared to flat aromatic rings.[13][14][15]

  • The 2-Bromopyridine Moiety: The bromine atom serves as a versatile synthetic handle. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse chemical functionalities.[16] This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This dual functionality allows the molecule to serve as a scaffold for creating complex lead compounds targeting a range of biological systems, including central nervous system disorders, inflammation, and infectious diseases.[17]

G cluster_0 Further Derivatization via Cross-Coupling cluster_1 Pharmacological Significance scaffold 2-Bromo-4-(pyrrolidin-2-yl)pyridine 2-Bromo Handle Pyrrolidine Core suzuki Suzuki (R-B(OH)₂) scaffold:f0->suzuki Pd Cat. sonogashira Sonogashira (R-C≡CH) scaffold:f0->sonogashira Pd/Cu Cat. buchwald Buchwald (R-NH₂) scaffold:f0->buchwald Pd Cat. pockets 3D Scaffolding for Protein Binding scaffold:f1->pockets sar Improved PK/PD Properties scaffold:f1->sar suzuki->pockets suzuki->sar sonogashira->pockets sonogashira->sar buchwald->pockets buchwald->sar

Role as a versatile scaffold in medicinal chemistry.

Safety, Handling, and Storage

As a novel chemical, a full toxicological profile for 2-Bromo-4-(pyrrolidin-2-yl)pyridine is not available. Standard laboratory precautions for handling halogenated organic compounds should be strictly followed.

  • Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

  • Hazards: Based on the analogous N-linked isomer, potential hazards may include being harmful if swallowed, causing skin and serious eye irritation, and causing respiratory irritation.[3]

References

  • PureSynth. Pyridine Derivatives Suppliers | Agro & Fine Chemicals.
  • 1Click Chemistry. Custom Synthesis Services.
  • BLDpharm. 1213471-26-1|(S)-2-Bromo-4-(pyrrolidin-2-yl)pyridine.
  • Azelis.
  • National Institutes of Health (NIH). Pyrrolidine synthesis via ring contraction of pyridines.
  • Sarchem Labs. Custom Synthesis Services.
  • MDPI. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines.
  • Enamine. Custom Synthesis.
  • Echemi. 2-bromo-4-pyrrolidin-1-yl-pyridine.
  • Tokyo Chemical Industry. 2-Bromo-4-(pyrrolidin-1-yl)pyridine | 230618-42-5.
  • Fluorochem. 2-Bromo-4-(pyrrolidin-1-yl)pyridine.
  • BLDpharm. 230618-42-5|2-Bromo-4-(pyrrolidin-1-yl)pyridine.
  • Enamine. Synthesis of unique pyrrolidines for drug discovery.
  • ChemicalBook. 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE synthesis.
  • Emerging pharmaceutical uses of piperidine, pyrrolidine, and deriv
  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine deriv
  • Benchchem.
  • National Institutes of Health (NIH). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.
  • National Institutes of Health (NIH).

Sources

Methodological & Application

Technical Guide: Optimizing Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-(pyrrolidin-2-yl)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Mechanistic Insight

The substrate 2-Bromo-4-(pyrrolidin-2-yl)pyridine represents a "deceptively simple" scaffold in medicinal chemistry. While 2-bromopyridines are generally excellent electrophiles for Suzuki-Miyaura coupling due to the electron-deficient nature of the pyridine ring facilitating oxidative addition, the presence of the 4-(pyrrolidin-2-yl) moiety introduces a critical competitive pathway: Catalyst Poisoning via N-Chelation .

The "Free Amine" Challenge

The secondary amine in the pyrrolidine ring is a potent σ-donor. In standard catalytic cycles, this amine can displace phosphine ligands on the Palladium(II) intermediate, forming a stable, catalytically inactive Pd(II)-amine complex. This "off-cycle" resting state halts the reaction or necessitates unfeasibly high catalyst loadings.

Decision Matrix: Protection vs. Direct Coupling

To ensure reproducibility and scalability, researchers must choose between two distinct workflows based on the stage of synthesis and atom-economy requirements.

DecisionMatrix Start Starting Material: 2-Bromo-4-(pyrrolidin-2-yl)pyridine Decision Is the Pyrrolidine Nitrogen Protected? Start->Decision Protected YES (e.g., N-Boc) Route A: Standard Protocol Decision->Protected High Reliability Unprotected NO (Free Amine) Route B: Advanced Ligand Protocol Decision->Unprotected High Atom Economy RouteA_Details Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 Base: Na2CO3/K2CO3 Solvent: Dioxane/H2O Result: High Yield, Easy Purification Protected->RouteA_Details RouteB_Details Catalyst: Pd-XPhos G3 or Pd2(dba)3/SPhos Base: K3PO4 or Cs2CO3 Solvent: n-Butanol or Dioxane Result: Atom Economic, Higher Cost Unprotected->RouteB_Details

Figure 1: Strategic decision tree for selecting the optimal coupling protocol.

Protocol A: The Robust Route (N-Boc Protected)

Recommended for: Scale-up (>1g), GMP intermediates, and valuable boronic acids. Rationale: Protecting the pyrrolidine nitrogen as a tert-butyl carbamate (Boc) eliminates catalyst poisoning and improves solubility in organic solvents.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (N-Boc) 1.0Electrophile
Boronic Acid/Ester 1.2 - 1.5Nucleophile
Pd(dppf)Cl₂·DCM 0.03 - 0.05Catalyst (Robust, air-stable)
K₂CO₃ (2M aq.) 3.0Base (Activates Boron)
1,4-Dioxane [0.1 - 0.2 M]Solvent
Step-by-Step Methodology
  • Setup: Charge a reaction vial with the N-Boc-protected substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3-5 mol%).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Base Activation: Add degassed 2M aqueous K₂CO₃ (3.0 equiv). Note: The biphasic system requires vigorous stirring.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by LCMS for consumption of the bromide.

    • Checkpoint: If conversion stalls, add 1-2 mol% fresh catalyst.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection (Post-Coupling): Treat the crude biaryl with TFA/DCM (1:4) or 4M HCl in Dioxane to reveal the free amine.

Protocol B: The Direct Route (Unprotected Amine)

Recommended for: Late-stage functionalization, library synthesis, or when deprotection conditions are incompatible with the product. Rationale: This protocol utilizes Dialkylbiaryl phosphine ligands (Buchwald Ligands) . These bulky, electron-rich ligands (e.g., XPhos, SPhos) create a steric shield around the Pd center, preventing the substrate's secondary amine from coordinating and poisoning the catalyst [1].

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (Free Amine) 1.0Electrophile
Boronic Acid 1.5Nucleophile
XPhos Pd G3 0.02 - 0.05Precatalyst (Rapid activation)
K₃PO₄ (finely ground) 3.0Base (Anhydrous preferred)
n-Butanol or Dioxane [0.1 M]Solvent
Step-by-Step Methodology
  • Catalyst Selection: Use XPhos Pd G3 (Third Generation Precatalyst) or generate active catalyst in situ using Pd₂(dba)₃ (2 mol%) and XPhos (4-8 mol%). SPhos is a viable alternative for sterically hindered boronic acids.

  • Setup: Charge the reaction vessel with the free amine substrate, boronic acid, base (K₃PO₄), and catalyst.

  • Inertion: Evacuate and backfill with Argon (3 cycles). Oxygen exclusion is critical for these electron-rich ligands.

  • Solvent Addition: Add degassed n-Butanol or 1,4-Dioxane.

    • Note: n-Butanol often improves solubility for polar, unprotected substrates and facilitates the activation of precatalysts.

  • Reaction: Heat to 100 °C for 2–6 hours.

  • Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol or DMT) to the crude mixture and stir for 30 mins. Free amines bind Pd residues tightly; scavenging is essential to pass elemental impurities limits.

  • Purification: Perform an acidic aqueous workup (extract product into 1M HCl, wash organics, basify aqueous layer, extract back into DCM) to remove non-basic impurities.

Mechanistic Visualization: The "Amine Trap"

The following diagram illustrates the competitive coordination pathway that Protocol B avoids via steric bulk.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + Substrate (Ar-Br) TransMet Transmetalation (L-Pd(II)-Ar-Ar') OxAdd->TransMet + Boronic Acid / Base Poison OFF-CYCLE TRAP Amine Coordination (L-Pd-N_species) OxAdd->Poison + Free Pyrrolidine N RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->OxAdd Steric Bulk (XPhos) Blocks This Path

Figure 2: The catalytic cycle highlighting the off-cycle amine coordination trap. Bulky ligands (Protocol B) prevent the formation of the red "Poison" state.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Protocol A (Boc protection) or increase ligand:Pd ratio to 4:1 (Protocol B).
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) or switch base to mild KF or CsF . Lower temp to 60°C.
Homocoupling Oxygen PresenceDegas solvents more rigorously (sparge with Ar for 15 mins).
Pd Residue in Product Chelation by ProductUse SiliaMetS® DMT scavenger or wash with aqueous Sodium Diethyldithiocarbamate.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Lennon, I. C., et al. (2005). The Suzuki Cross-Coupling Reaction of Unprotected Aminoaryl Halides. Organic Process Research & Development, 9(1), 112-115. Link

Buchwald-Hartwig amination of 2-Bromo-4-(pyrrolidin-2-YL)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of N-Substituted 2-Amino-4-(pyrrolidin-2-YL)pyridines via Buchwald-Hartwig Amination

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of arylamines, which are key structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The reaction's broad substrate scope and functional group tolerance offer significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions.[3]

This application note provides a detailed guide for the , a substrate of interest in drug discovery due to its combination of a pyridine core and a chiral pyrrolidine moiety. The protocol addresses the specific challenges associated with heteroaromatic substrates, such as potential catalyst inhibition by the pyridine nitrogen, and provides a robust, field-proven methodology for researchers and drug development professionals.

Mechanism of the Buchwald-Hartwig Amination

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[1][5] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The currently accepted cycle involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[5] This is often the rate-determining step in the catalytic cycle.

  • Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.[7][8]

  • Reductive Elimination : The final step is the reductive elimination of the C-N bond from the palladium-amido complex, which yields the desired arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

A potential side reaction is β-hydride elimination, which can occur from the palladium-amido intermediate and lead to the formation of a hydrodehalogenated arene and an imine.[1] The choice of a bulky ligand helps to sterically disfavor this pathway and promote the desired reductive elimination.[1]

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition + Ar-X amido_complex L-Pd(II)(Ar)(NR₂) Amido Complex oa_complex->amido_complex Amine Binding & Deprotonation + R₂NH, + Base - Base-H⁺, - X⁻ amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product center_node reactant1 Ar-X reactant2 R₂NH base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Parameters for Reaction Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a substrate like 2-Bromo-4-(pyrrolidin-2-YL)pyridine, these choices are particularly critical.

ParameterRecommended Choice(s)Rationale & Considerations
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source, often leading to faster initiation. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.[9] Pre-formed palladium-ligand complexes (precatalysts) can also be highly effective.[10]
Ligand Bulky, electron-rich biaryl phosphines (e.g., RuPhos, XPhos, SPhos) or ferrocenyl phosphines (e.g., dppf).[11]These ligands promote the formation of the active monoligated Pd(0) species, accelerate the rate-limiting oxidative addition, and facilitate the final reductive elimination step while minimizing side reactions.[1][12] For 2-bromopyridines, ligands like RuPhos and dppp have shown excellent efficacy.[11][13]
Base Strong, non-nucleophilic bases: NaOtBu, KOtBu, LiHMDS, Cs₂CO₃.A strong base is required for the deprotonation of the amine to form the palladium-amido complex.[13] Alkoxides like NaOtBu are common and effective.[14] Carbonates are milder but may require higher temperatures. The choice can influence catalyst activity and substrate stability.[7][15]
Solvent Anhydrous, deoxygenated aprotic solvents: Toluene, Dioxane, THF.[10]These solvents have good solubility for the reactants and do not coordinate strongly to the palladium center, which could inhibit catalysis. Chlorinated solvents and acetonitrile should be avoided.[10][16]
Temperature 80-110 °CThe reaction typically requires heating to drive the catalytic cycle, particularly the oxidative addition step.[10] The optimal temperature depends on the reactivity of the specific aryl halide and amine.
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen.[14] Performing the reaction under an inert atmosphere is critical to prevent catalyst degradation and ensure reproducibility.

Experimental Protocol: Amination with Morpholine

This protocol describes a general procedure for the amination of 2-Bromo-4-(pyrrolidin-2-YL)pyridine with morpholine. Reagent quantities should be adjusted based on the specific amine used.

Materials and Equipment:

  • 2-Bromo-4-(pyrrolidin-2-YL)pyridine

  • Morpholine (or other desired amine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous Toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware for work-up and purification

Experimental_Workflow start Start setup 1. Assemble Reactants in Glovebox/Schlenk Flask start->setup reaction 2. Reaction (Toluene, 100°C, 16h) setup->reaction quench 3. Quench & Cool Add Water reaction->quench workup 4. Aqueous Work-up (Extraction with EtOAc) quench->workup purify 5. Purification (Silica Gel Chromatography) workup->purify characterize 6. Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: General workflow for the Buchwald-Hartwig amination experiment.

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Bromo-4-(pyrrolidin-2-YL)pyridine (1.0 equiv), Pd₂(dba)₃ (e.g., 2 mol %), and RuPhos (e.g., 4 mol %).

  • Reagent Addition: Seal the flask, and evacuate and backfill with nitrogen or argon (repeat 3 times). Through the septum, add anhydrous toluene (to achieve approx. 0.1-0.2 M concentration). Add the amine (e.g., morpholine, 1.2 equiv) via syringe, followed by the base (e.g., LiHMDS, 1.4 equiv).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to isolate the pure product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. Chiral HPLC may be used to confirm the enantiomeric purity of the product if racemization is a concern.

Conclusion

The Buchwald-Hartwig amination provides a powerful and versatile platform for the synthesis of C-N coupled products from 2-Bromo-4-(pyrrolidin-2-YL)pyridine. By carefully selecting a palladium precursor, a bulky electron-rich phosphine ligand, a strong non-nucleophilic base, and an appropriate aprotic solvent, high yields of the desired aminopyridine derivatives can be achieved. The protocol outlined herein serves as a robust starting point for further optimization and application in medicinal chemistry and drug development programs.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Wang, D., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Zhang, H., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]

  • Vechý, T., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Topczewski, J. J., et al. (2016). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. [Link]

  • Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Molecules. [Link]

  • SciSpace. A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. (2007-04-06). [Link]

  • Vechý, T., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • C-H Activation. Solvent effects in palladium catalysed cross-coupling reactions. (2019-04-08). [Link]

  • Vechý, T., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. [Link]

  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis. [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. (2014). [Link]

  • Michalik, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (2019). [Link]

  • ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions. (2019). [Link]

  • Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). [Link]

  • ResearchGate. Asymmetric Buchwald–Hartwig reactions for constructing centered chirality. (2023). [Link]

  • ResearchGate. N-Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction. (2013). [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Dorel, R., & Nolan, S. P. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Supplementary Information. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-bromo-4-(pyrrolidin-2-yl)pyridine scaffold represents a high-value pharmacophore, particularly in the development of nicotinic acetylcholine receptor (nAChR) agonists and kinase inhibitors. Its structural duality—combining an electron-deficient pyridine ring with a chiral, electron-rich aliphatic heterocycle—presents unique synthetic challenges.

This guide details the optimized protocols for functionalizing the C2-bromide via Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.[1] Unlike generic pyridine protocols, this document addresses the critical interference of the secondary pyrrolidine amine and provides a self-validating workflow to preserve the C2'-chiral center during metal catalysis.

Strategic Analysis & Mechanistic Considerations[2]

The "Free Amine" Trap

The most common failure mode with this substrate is catalyst poisoning. The secondary amine on the pyrrolidine ring (


) is a competent ligand for Pd(II). In its unprotected form, it can:
  • Displace phosphine ligands, forming inactive Pd-amine complexes.

  • Undergo competitive

    
    -arylation (if using Buchwald conditions), leading to polymerization or regio-isomeric mixtures.
    

Directive: N-protection is not optional for robust scale-up. We utilize the Boc (tert-butoxycarbonyl) group due to its orthogonality to basic coupling conditions and facile acid-mediated removal.

Regioselectivity & Oxidative Addition

The C2-position of the pyridine ring is electronically activated for oxidative addition (


) due to the inductive withdrawal of the adjacent ring nitrogen.
  • Reactivity Order: C2-Br > C4-Cl >> C3-Br.

  • Impact: The oxidative addition of Pd(0) to the C2-Br bond is rapid.[2] The rate-limiting step is often transmetalation (Suzuki) or amine binding (Buchwald). Therefore, electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are selected to facilitate these downstream steps while stabilizing the Pd(0) species.

Experimental Workflow Visualization

The following diagram outlines the critical path for processing this scaffold, emphasizing the protection strategy required before catalytic engagement.

ReactionWorkflow Substrate 2-Bromo-4- (pyrrolidin-2-yl)pyridine Protection Step 1: N-Boc Protection (Boc2O, DCM) Substrate->Protection Essential ProtectedInt N-Boc Intermediate Protection->ProtectedInt Suzuki Path A: Suzuki Coupling (Ar-B(OH)2, Pd-Cat) ProtectedInt->Suzuki Biaryl Synthesis Buchwald Path B: Buchwald Amination (R-NH2, Pd-Cat) ProtectedInt->Buchwald C-N Bond Formation Deprotection Step 3: Deprotection (TFA or HCl) Suzuki->Deprotection Buchwald->Deprotection FinalProduct Functionalized Chiral Scaffold Deprotection->FinalProduct

Caption: Figure 1. Strategic workflow for C2-functionalization. Direct coupling of the unprotected substrate is discouraged due to catalyst sequestration.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-aryl-4-(pyrrolidin-2-yl)pyridines.

Reagents & Conditions
ComponentReagentEquiv.Role
Substrate N-Boc-2-bromo-4-(pyrrolidin-2-yl)pyridine1.0Electrophile
Nucleophile Aryl Boronic Acid (

)
1.2 - 1.5Coupling Partner
Catalyst Pd(dppf)Cl₂ · DCM 0.05Robust, air-stable catalyst
Base

(2M aq.) or

3.0Activates boronic acid
Solvent 1,4-Dioxane / Water (4:1)-Solubilizes inorganic base
Temp/Time 80–90 °C4–12 hThermal activation
Step-by-Step Methodology
  • Preparation: In a reaction vial, combine the N-Boc protected substrate (1.0 equiv) and aryl boronic acid (1.3 equiv).

  • Solvation: Add 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Base Addition: Add 2M aqueous

    
     (3.0 equiv). Note: The biphasic system is crucial for dissolving the inorganic base.
    
  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen is the primary cause of homocoupling side-products.

  • Catalyst Addition: Add Pd(dppf)Cl₂[3] · DCM (5 mol%) quickly under positive inert gas pressure.

  • Reaction: Seal the vessel and heat to 90 °C. Monitor via LC-MS.

    • Checkpoint: Look for the disappearance of the bromide (M+) and appearance of the biaryl product (M+Ar-Br).

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .[3]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Why Pd(dppf)Cl₂? This catalyst possesses a large bite angle and is exceptionally resistant to dechelation, making it superior for electron-deficient pyridines compared to Pd(PPh3)4, which oxidizes rapidly.

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of 2-amino-4-(pyrrolidin-2-yl)pyridines.

Reagents & Conditions
ComponentReagentEquiv.Role
Substrate N-Boc-2-bromo-4-(pyrrolidin-2-yl)pyridine1.0Electrophile
Nucleophile Primary/Secondary Amine1.2Coupling Partner
Pre-Catalyst Pd₂(dba)₃ 0.02Pd(0) Source
Ligand BrettPhos (1° amines) or RuPhos (2° amines)0.04Bulky, e-rich biaryl phosphine
Base

(Sodium tert-butoxide)
1.5Strong base for deprotonation
Solvent Anhydrous Toluene or t-Amyl Alcohol-Non-polar, high boiling
Temp/Time 100 °C2–6 hRequires strict anhydrous conditions
Step-by-Step Methodology
  • Drying: Flame-dry the reaction vessel and cool under Argon. Moisture kills this reaction by protonating the base.

  • Charging: Add Pd₂(dba)₃ (2 mol%) and Ligand (4 mol%). Add anhydrous Toluene and stir at RT for 5 mins to pre-form the active

    
     species (solution typically turns from purple to orange/brown).
    
  • Substrate Addition: Add the N-Boc substrate (1.0 equiv), the amine nucleophile (1.2 equiv), and

    
     (1.5 equiv).
    
  • Reaction: Seal and heat to 100 °C.

  • Work-up: Filter through a Celite pad (to remove Pd black) and concentrate.[1]

  • Purification: Flash chromatography.

Ligand Selection Logic:

  • BrettPhos: Optimized for primary amines; prevents

    
    -hydride elimination.
    
  • RuPhos: Excellent for secondary amines; steric bulk promotes reductive elimination.

Mechanistic Cycle & Troubleshooting

The following diagram illustrates the catalytic cycle, highlighting the specific points where the pyridine substrate properties influence the reaction.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast at C2-Br) Pd0->OxAdd + Substrate TransMet Transmetalation/Binding (Rate Limiting) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Note1 Risk: Pd coordination to unprotected pyrrolidine stalls cycle here. Note1->Pd0

Caption: Figure 2. Catalytic cycle.[2][4][5][6][7][8][9][10] The electron-deficient pyridine facilitates rapid Oxidative Addition, but unprotected amines can sequester the Pd(0) species.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningEnsure Pyrrolidine is N-Boc protected. Increase catalyst loading to 10 mol%.
Protodebromination (H-Substituted Pyridine) Reductive DehalogenationSolvent is too "wet" (proton source) or reaction is overheated. Switch to anhydrous dioxane; lower temp to 80°C.
Homocoupling (Ar-Ar) Oxygen ContaminationRe-degas solvents. Ensure system is under positive Argon pressure.
Racemization of C2' Base-Induced EpimerizationAvoid strong alkoxide bases (NaOtBu) if possible. Use weak inorganic bases (

) or milder organic bases (

).

References

  • BenchChem. (2025).[3] Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-5-methylpyridine. Retrieved from 1

  • Coldham, I., et al. (2014).[10] Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine. Journal of Organic Chemistry. Retrieved from 10

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Ligands. Retrieved from 11

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from 6

  • Lancaster University. (2023). Reactions affording novel pyrrolidines catalysed by palladium. Retrieved from 12

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-4-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

The pyridine ring is a cornerstone of many clinically successful kinase inhibitors, frequently acting as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site. The strategic functionalization of this core scaffold is paramount in the development of potent and selective kinase inhibitors. This application note details the synthesis and utility of a versatile building block, 2-Bromo-4-(pyrrolidin-2-yl)pyridine , for the generation of diverse kinase inhibitor libraries.

The incorporation of a C-linked pyrrolidine moiety at the 4-position introduces a chiral, saturated heterocyclic system that can provide crucial three-dimensional interactions within the kinase active site, potentially enhancing binding affinity and selectivity.[1] The bromine atom at the 2-position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the chemical space around the pyridine core.[2]

This guide provides a comprehensive overview of a proposed synthetic route to 2-Bromo-4-(pyrrolidin-2-yl)pyridine, followed by detailed protocols for its elaboration into potential kinase inhibitors via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices and self-validating aspects of the protocols are emphasized to ensure scientific integrity and practical utility for researchers in drug discovery.

Proposed Synthesis of 2-Bromo-4-(pyrrolidin-2-yl)pyridine

Synthetic Workflow Diagram

G cluster_0 Synthesis of 4-(Pyrrolidin-2-yl)pyridine cluster_1 Bromination Pyridine Pyridine 4-Vinylpyridine 4-Vinylpyridine Pyridine->4-Vinylpyridine Vinyl Grignard or Stille Coupling Intermediate_A Intermediate_A 4-Vinylpyridine->Intermediate_A Epoxidation (e.g., m-CPBA) 4-(Pyrrolidin-2-yl)pyridine 4-(Pyrrolidin-2-yl)pyridine Intermediate_A->4-(Pyrrolidin-2-yl)pyridine Ring-opening with NH3 or protected amine N-Oxide N-Oxide 4-(Pyrrolidin-2-yl)pyridine->N-Oxide Oxidation (e.g., m-CPBA) 2-Bromo-N-Oxide 2-Bromo-N-Oxide N-Oxide->2-Bromo-N-Oxide Bromination (e.g., POBr3) 2-Bromo-4-(pyrrolidin-2-yl)pyridine 2-Bromo-4-(pyrrolidin-2-yl)pyridine 2-Bromo-N-Oxide->2-Bromo-4-(pyrrolidin-2-yl)pyridine Reduction (e.g., PCl3 or H2/Pd)

Caption: Proposed synthetic workflow for 2-Bromo-4-(pyrrolidin-2-yl)pyridine.

Protocol 1: Synthesis of 4-(Pyrrolidin-2-yl)pyridine (Intermediate)

This protocol outlines a potential method for the synthesis of the key intermediate, 4-(pyrrolidin-2-yl)pyridine.[3]

Materials:

  • Pyridine

  • Vinylmagnesium bromide or vinyltributyltin

  • Palladium catalyst (for Stille coupling, e.g., Pd(PPh₃)₄)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Ammonia or a protected amine (e.g., benzylamine)

  • Appropriate solvents (e.g., THF, DCM, Methanol)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Synthesis of 4-Vinylpyridine: Start with a commercially available 4-halopyridine (e.g., 4-bromopyridine). Perform a Grignard reaction with vinylmagnesium bromide or a Stille coupling with vinyltributyltin in the presence of a suitable palladium catalyst to yield 4-vinylpyridine. Purify the product by distillation or column chromatography.

  • Epoxidation: Dissolve 4-vinylpyridine in a suitable solvent like dichloromethane (DCM). Add m-CPBA portion-wise at 0 °C and stir the reaction mixture until completion (monitored by TLC). This will form the corresponding epoxide intermediate.

  • Ring-opening and Cyclization: The crude epoxide is then subjected to a ring-opening reaction with ammonia or a protected amine like benzylamine in a sealed tube or under pressure. This nucleophilic attack on the epoxide, followed by intramolecular cyclization, will form the pyrrolidine ring. If a protected amine is used, a subsequent deprotection step will be necessary.

  • Purification: Purify the final product, 4-(pyrrolidin-2-yl)pyridine, using column chromatography.

Rationale: This route leverages well-established reactions. The choice of a protected amine in the ring-opening step can offer better control and potentially higher yields.

Protocol 2: Bromination of 4-(Pyrrolidin-2-yl)pyridine

This protocol describes a method for the selective bromination at the 2-position of the pyridine ring via an N-oxide intermediate.[4]

Materials:

  • 4-(Pyrrolidin-2-yl)pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Phosphorus oxybromide (POBr₃) or other brominating agents

  • Phosphorus trichloride (PCl₃) or a hydrogenation setup (H₂, Pd/C)

  • Appropriate solvents (e.g., DCM, Chloroform)

  • Standard laboratory glassware and purification equipment

Procedure:

  • N-Oxide Formation: Dissolve 4-(pyrrolidin-2-yl)pyridine in a suitable solvent like DCM or chloroform. Add m-CPBA portion-wise at 0 °C and stir until the reaction is complete. The N-oxide formation activates the 2-position for electrophilic substitution.

  • Bromination: Treat the resulting N-oxide with a brominating agent such as phosphorus oxybromide (POBr₃) at an elevated temperature. This will introduce a bromine atom at the 2-position.

  • Reduction of the N-Oxide: The 2-bromo-4-(pyrrolidin-2-yl)pyridine N-oxide is then reduced back to the pyridine. This can be achieved by treatment with phosphorus trichloride (PCl₃) or by catalytic hydrogenation (H₂ over Pd/C).

  • Purification: Purify the final product, 2-Bromo-4-(pyrrolidin-2-yl)pyridine, by column chromatography.

Rationale: The N-oxide directed bromination is a classic and effective strategy for achieving regioselective bromination at the 2- or 4-positions of a pyridine ring, which are otherwise deactivated towards electrophilic attack.

Application in Kinase Inhibitor Synthesis

The synthesized 2-Bromo-4-(pyrrolidin-2-yl)pyridine is a versatile building block for creating libraries of potential kinase inhibitors through palladium-catalyzed cross-coupling reactions.

General Workflow for Kinase Inhibitor Synthesis

G Start 2-Bromo-4-(pyrrolidin-2-yl)pyridine Suzuki Suzuki-Miyaura Coupling (C-C bond formation) Start->Suzuki Aryl/Heteroaryl Boronic Acid/Ester, Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N bond formation) Start->Buchwald Amine/Amide, Pd Catalyst, Base Inhibitor1 Aryl/Heteroaryl Substituted Kinase Inhibitor Suzuki->Inhibitor1 Inhibitor2 Amino-Substituted Kinase Inhibitor Buchwald->Inhibitor2

Caption: General synthetic workflows using 2-Bromo-4-(pyrrolidin-2-yl)pyridine.

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-4-(pyrrolidin-2-yl)pyridine with various aryl or heteroaryl boronic acids or esters.[5]

Materials:

  • 2-Bromo-4-(pyrrolidin-2-yl)pyridine (1.0 eq)

  • Aryl/Heteroaryl boronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a reaction vessel, add 2-Bromo-4-(pyrrolidin-2-yl)pyridine, the boronic acid/ester, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds with high functional group tolerance, making it ideal for late-stage diversification in drug discovery. The choice of catalyst, base, and solvent may need to be optimized for specific substrates.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce various amino groups at the 2-position of the pyridine ring.[6][7]

Materials:

  • 2-Bromo-4-(pyrrolidin-2-yl)pyridine (1.0 eq)

  • Amine or amide (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a suitable phosphine ligand (e.g., BINAP, XPhos, 1-5 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.5 - 2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base in a reaction vessel.

  • Add the 2-Bromo-4-(pyrrolidin-2-yl)pyridine, the amine/amide, and the anhydrous, degassed solvent.

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until completion (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Rationale: The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines and related compounds, which are common motifs in kinase inhibitors.[6] The choice of ligand is critical and often depends on the nature of the amine coupling partner.

Data Presentation: Exemplary Kinase Inhibitor Synthesis

The following table provides hypothetical data for a series of kinase inhibitors synthesized from 2-Bromo-4-(pyrrolidin-2-yl)pyridine, illustrating the potential for diversification and structure-activity relationship (SAR) studies.

Compound ID R Group (at 2-position) Coupling Method Yield (%) Target Kinase (Hypothetical) IC₅₀ (nM)
KI-001 4-MethoxyphenylSuzuki-Miyaura85EGFR50
KI-002 3-AminophenylSuzuki-Miyaura78JAK225
KI-003 AnilineBuchwald-Hartwig72SRC80
KI-004 4-FluorobenzylamineBuchwald-Hartwig65VEGFR215

Conclusion

2-Bromo-4-(pyrrolidin-2-yl)pyridine represents a promising and versatile building block for the synthesis of novel kinase inhibitors. Its strategic design, featuring a C-linked pyrrolidine for potential 3D interactions and a reactive bromine for facile diversification, offers medicinal chemists a valuable scaffold for lead generation and optimization. The detailed protocols for its proposed synthesis and subsequent elaboration via robust cross-coupling methodologies provide a practical guide for researchers in the field of kinase inhibitor drug discovery.

References

  • Andola, P., Pagag, J., Naresh, G. K. R., & Guruprasad, L. (2025). Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ. Scientific Reports. [Link]

  • Baran Laboratory. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • Hartwig, J. F. (2008). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 1-133). John Wiley & Sons, Inc. [Link]

  • Kaufman, T. S. (2012). How to carry out bromination of pyridine at 2- or 4- positions? ResearchGate. [Link]

  • MDPI. (2024). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • MDPI. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • MDPI. (2024). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Pharmaceuticals. [Link]

  • Nature. (2022). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • PubMed. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2013). Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2017). Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. Nature Communications. [Link]

  • ResearchGate. (2021). Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. Nature Chemistry. [Link]

  • Royal Society of Chemistry. (2019). Adventures in CH-Arylation Chemistry. Chemical Society Reviews. [Link]

  • Taylor & Francis Online. (2024). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Thieme. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Synthesis. [Link]

  • Google Patents. (2012). Synthetic method of 2-amino-4-bromopyridine. CN102603622B.
  • ResearchGate. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Tetrahedron Letters. [Link]

  • HETEROCYCLES. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. HETEROCYCLES, Vol. 75, No. 1. [Link]

  • ResearchGate. (2000). ChemInform Abstract: Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. ChemInform. [Link]

Sources

Application Note: 2-Bromo-4-(pyrrolidin-2-yl)pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-Bromo-4-(pyrrolidin-2-yl)pyridine , a high-value scaffold in medicinal chemistry.

Executive Summary

2-Bromo-4-(pyrrolidin-2-yl)pyridine (CAS: 1213471-26-1 for the (S)-enantiomer) represents a "privileged scaffold" in modern drug design. Structurally, it bridges the gap between nicotinic acetylcholine receptor (nAChR) ligands (e.g., nicotine, epibatidine) and kinase inhibitors requiring a solubilizing pyrrolidine tail.

Its core value lies in its orthogonal reactivity :

  • The C4-Pyrrolidine: A chiral, saturated heterocycle that improves aqueous solubility (

    
     character) and mimics proline residues for target engagement.
    
  • The C2-Bromine: An electrophilic "handle" poised for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing rapid Structure-Activity Relationship (SAR) expansion.

Chemical Profile & Properties[1][2][3][4][5]

PropertyDataNotes
IUPAC Name 2-Bromo-4-(pyrrolidin-2-yl)pyridineCommonly referred to as a "Nornicotine analog"
Molecular Formula

Molecular Weight 227.10 g/mol Fragment-like (Rule of 3 compliant)
Chirality (S)- and (R)-enantiomers(S)-isomer mimics natural nicotine
pKa (Calc.) ~8.5 (Pyrrolidine NH), ~2.5 (Pyridine N)Basic secondary amine dictates salt form preference
Storage 2-8°C, Inert AtmosphereHygroscopic; store as HCl or fumarate salt for stability

Synthetic Utility & Mechanism

The strategic advantage of this scaffold is the ability to perform chemoselective functionalization . The C2-bromo position is activated for oxidative addition by Palladium(0) catalysts, while the pyrrolidine nitrogen (if protected with BOC/Cbz) remains inert.

Mechanistic Insight: The "Handle" Approach

In a typical drug discovery campaign, the pyrrolidine ring is installed early to define the pharmacophore, while the C2-position is left as a bromine. This allows a single "parent" batch to be split into 50+ parallel reactions (e.g., Suzuki coupling with varying aryl boronic acids) to probe the hydrophobic pocket of a target protein.

DOT Diagram: Divergent Synthesis Workflow

The following diagram illustrates the logical workflow for utilizing this scaffold in library generation.

G Start 2-Bromo-4-iodopyridine (Starting Material) Step1 Selective C4-Coupling (Negishi: Pyrrolidinyl-Zn) Start->Step1 Chemoselective Pd(0) (C-I > C-Br) Scaffold Scaffold Intermediate: N-Boc-2-Bromo-4-(pyrrolidin-2-yl)pyridine Step1->Scaffold Isolation Branch1 Path A: Suzuki Coupling (Aryl/Heteroaryl) Scaffold->Branch1 R-B(OH)2, Pd(dppf)Cl2 Branch2 Path B: Buchwald Amination (Amines/Amides) Scaffold->Branch2 R-NH2, Pd2(dba)3 Final1 Library A: Biaryl Derivatives Branch1->Final1 Deprotection Final2 Library B: Amino-Pyridine Derivatives Branch2->Final2 Deprotection

Caption: Chemoselective synthesis workflow. The C-I bond is exploited first to install the pyrrolidine, leaving the C-Br bond available for late-stage library diversification.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (Negishi Coupling)

Objective: To synthesize N-Boc-2-bromo-4-(pyrrolidin-2-yl)pyridine from 2-bromo-4-iodopyridine. Expert Insight: We utilize Negishi coupling over Suzuki here because alkyl-zinc reagents often yield higher enantiopurity retention and reactivity for


-

couplings compared to alkyl-boronates. The C-I bond reacts preferentially over the C-Br bond.

Materials:

  • 2-Bromo-4-iodopyridine (1.0 equiv)

  • (N-Boc-pyrrolidin-2-yl)zinc bromide (1.2 equiv, 0.5 M in THF)

  • 
     (0.05 equiv) or 
    
    
    
    /SPhos
  • Anhydrous THF

  • Argon/Nitrogen atmosphere

Step-by-Step:

  • Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) and cool under argon. Add 2-Bromo-4-iodopyridine dissolved in anhydrous THF.

  • Catalyst Addition: Add

    
     quickly to the solution. Stir for 5 mins until dissolved.
    
  • Reagent Addition: Dropwise add the (N-Boc-pyrrolidin-2-yl)zinc bromide solution via syringe over 15 minutes. Critical: Maintain temperature at 0°C to room temperature; heating is rarely needed due to the high reactivity of the C-I bond.

  • Reaction: Stir at Ambient Temperature (25°C) for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot (lower Rf) should disappear.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography on silica gel (0-30% EtOAc in Hexanes). The product is typically a viscous oil that solidifies upon standing.

Protocol B: Library Diversification (Suzuki-Miyaura Coupling)

Objective: To functionalize the C2-position with an aryl group.

Materials:

  • N-Boc-2-bromo-4-(pyrrolidin-2-yl)pyridine (Scaffold)

  • Aryl Boronic Acid (

    
    , 1.5 equiv)
    
  • 
     (0.05 equiv)
    
  • 
     (2.0 M aqueous solution, 3.0 equiv)
    
  • 1,4-Dioxane[2]

Step-by-Step:

  • Degassing: In a microwave vial, combine the Scaffold, Boronic Acid, and 1,4-Dioxane. Sparge with argon for 10 minutes. Trustworthiness Check: Failure to degas effectively often leads to homocoupling of the boronic acid or dehalogenation of the pyridine.

  • Catalyst/Base: Add

    
     and the aqueous 
    
    
    
    . Cap the vial immediately.
  • Heating: Heat to 90°C (oil bath) or 100°C (Microwave) for 1–2 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.[1]

  • Purification: Concentrate and purify via prep-HPLC or column chromatography.

Protocol C: Final Deprotection (TFA Method)

Objective: Removal of the N-Boc group to release the active secondary amine.

Step-by-Step:

  • Dissolve the coupled product in DCM (0.1 M concentration).

  • Add Trifluoroacetic acid (TFA) (10–20 equiv).

  • Stir at RT for 1 hour.

  • Volatile Removal: Concentrate in vacuo. Co-evaporate with toluene (2x) to remove residual TFA.

  • Free Basing (Optional but Recommended): Redissolve in DCM, wash with saturated

    
    , dry, and concentrate to obtain the free base.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Chirality Racemization during couplingSwitch from Suzuki (basic/heat) to Negishi (mild/RT). Ensure base strength in Suzuki is minimized (use

instead of Carbonates).
C2 vs C4 Selectivity Failure C-Br reacted instead of C-IEnsure starting material is the Iodo -pyridine analog. If using dibromopyridine, strict temperature control (-78°C) and lithiation is required (less reliable).
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol) or add

as a promoter.
Low Yield in Suzuki Pyridine coordination to PdUse chelating ligands like dppf or XPhos to prevent catalyst poisoning by the pyridine nitrogen.

References

  • Synthesis of Chiral Pyrrolidinyl-Pyridines: Title: A Proline and 4-Hydroxyproline Based Approach to Enantiopure Pyrrolidin-2-yl-Substituted Pyridine and Pyrimidine Derivatives. Source: European Journal of Organic Chemistry (2021). URL:[Link]

  • Negishi Coupling on Heterocycles: Title: Negishi coupling of 2-heterocyclic organozinc reagents.[3] Source: Tetrahedron (2009). URL:[Link]

  • Nicotinic Receptor Ligands: Title: Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues.[4] Source: Journal of Medicinal Chemistry (2003). URL:[Link]

  • General Suzuki Coupling of 2-Halopyridines: Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source: Journal of the American Chemical Society (2010). URL:[Link]

Sources

Strategic Derivatization of (S)-2-Bromo-4-(pyrrolidin-2-yl)pyridine: A Modular Scaffold for Drug Discovery

[1]

Executive Summary

The scaffold (S)-2-Bromo-4-(pyrrolidin-2-yl)pyridine represents a high-value "privileged structure" in medicinal chemistry, particularly for targeting nicotinic acetylcholine receptors (nAChR), kinases, and G-protein-coupled receptors (GPCRs).[1] Its structural utility lies in its bifunctional orthogonality : it possesses an electrophilic handle (2-bromo) for cross-coupling and a nucleophilic handle (pyrrolidine nitrogen) for diversification.[1]

However, the coexistence of a reactive aryl halide and a secondary amine presents a chemoselectivity challenge. Direct metal-catalyzed coupling on the unprotected scaffold often leads to catalyst poisoning or competitive N-arylation.[2] This guide outlines a "Protect-Couple-Deprotect" (PCD) strategy to ensure high yields and library purity.

Strategic Analysis: The Bifunctional Handle

To maximize the utility of this scaffold, researchers must recognize the distinct reactivity profiles of its two functional centers:[3]

  • The Pyridine C2-Bromide (Electrophile):

    • Reactivity: High susceptibility to oxidative addition with Pd(0).[2]

    • Applications: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C) couplings.[1]

    • Constraint: The electron-deficient nature of the pyridine ring makes the C-Br bond labile to nucleophilic aromatic substitution (

      
      ) under harsh basic conditions.
      
  • The Pyrrolidine Nitrogen (Nucleophile):

    • Reactivity: Standard secondary amine nucleophilicity.[2]

    • Applications: Amide coupling, reductive amination, urea formation, sulfonylation.[1]

    • Constraint: Must be masked (protected) during Pd-catalyzed reactions to prevent coordination to the metal center.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

Derivatization_WorkflowStart(S)-2-Bromo-4-(pyrrolidin-2-yl)pyridine(Parent Scaffold)ProtectStep 1: N-Boc Protection(Mandatory for Pd-Coupling)Start->Protect  Boc2O, TEA  Direct_NDirect N-Functionalization(Amides/Ureas)Start->Direct_N  R-COCl / R-NCO  SuzukiStep 2A: Suzuki Coupling(Aryl/Heteroaryl Introduction)Protect->Suzuki  Ar-B(OH)2, Pd(dppf)Cl2  BuchwaldStep 2B: Buchwald Amination(Amino-Pyridine Formation)Protect->Buchwald  HNR2, Pd2(dba)3  DeprotectStep 3: N-Boc Deprotection(TFA or HCl)Suzuki->Deprotect  Acidic Hydrolysis  Buchwald->Deprotect  Acidic Hydrolysis  LibraryStep 4: Library Generation(N-Capping)Deprotect->Library  Diversity Elements  

Figure 1: Divergent synthesis workflow.[1][2][4] The "Red Path" (Protection) is the recommended entry point for C2-diversification to avoid catalyst poisoning.

Detailed Protocols

Protocol A: N-Protection (The Gateway Step)

Objective: Mask the secondary amine to prevent interference with transition metal catalysts. Target: tert-Butyl (S)-2-(2-bromopyridin-4-yl)pyrrolidine-1-carboxylate.

  • Reagents:

    • (S)-2-Bromo-4-(pyrrolidin-2-yl)pyridine (1.0 equiv)[1]

    • Di-tert-butyl dicarbonate (

      
      ) (1.1 equiv)[1]
      
    • Triethylamine (

      
      ) (1.5 equiv)[1]
      
    • Dichloromethane (DCM) (0.2 M concentration)[1]

  • Procedure:

    • Dissolve the starting material in DCM at

      
      .[2]
      
    • Add

      
       followed by the dropwise addition of 
      
      
      dissolved in minimal DCM.[1]
    • Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Visualization: UV & Ninhydrin).[1][2]

    • Workup: Wash with 0.5 M HCl (carefully, to remove unreacted amine without deprotecting), followed by saturated

      
       and brine.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc).[1][2][5]

  • Checkpoint: Ensure the product is a white/off-white solid.[2] The disappearance of the broad NH stretch in IR (

    
    ) confirms protection.[1]
    
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Install aryl or heteroaryl groups at the pyridine C2 position.[2] Substrate: N-Boc protected intermediate from Protocol A.

ParameterConditionRationale
Catalyst

(5 mol%)
Robust catalyst for electron-deficient aryl bromides; resists oxidation.[1]
Ligand dppf (in catalyst)Bidentate ligand prevents

-hydride elimination (though not applicable here) and stabilizes Pd.[1]
Base

(2.0 equiv)
Mild enough to preserve Boc group; strong enough to activate boronic acid.[1]
Solvent 1,4-Dioxane / Water (4:[1]1)Aqueous component is critical for the transmetallation step.[2]
Temp

Required to overcome the activation energy of the electron-poor C-Br bond.

Step-by-Step:

  • Charge a reaction vial with N-Boc intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (2.0 equiv), and 
    
    
    (0.05 equiv).[1]
  • Evacuate and backfill with Nitrogen (

    
    ).[2]
    
  • Add degassed Dioxane/Water mixture via syringe.[2]

  • Seal and heat to

    
     for 12–16 hours.
    
  • Workup: Filter through a Celite pad to remove Pd black.[2] Dilute with EtOAc, wash with water.[1][2]

  • Note: If the pyridine product is basic, avoid acidic washes during workup to prevent loss of product into the aqueous phase.[2]

Protocol C: Buchwald-Hartwig Amination

Objective: Introduce amine substituents (C-N bond) at the pyridine C2 position.[2] Substrate: N-Boc protected intermediate from Protocol A.

Reagents:

  • Catalyst:

    
     (2 mol%) + Xantphos (4 mol%).[1] Xantphos is preferred for pyridines to enforce reductive elimination.
    
  • Base:

    
     (2.0 equiv).[1] Avoid NaOtBu if the substrate has base-sensitive esters, though Boc is generally stable.[1]
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

Procedure:

  • Combine N-Boc intermediate, Target Amine (1.2 equiv), Catalyst, Ligand, and Base in a dry vial.[1]

  • Inert atmosphere is critical (

    
     or Ar).[1][2]
    
  • Heat to

    
     for 12 hours.
    
  • Purification: These products are often highly polar.[2] Use DCM/MeOH gradients for purification.[2]

Troubleshooting & Expert Tips

  • Catalyst Poisoning: If yields in Protocol B are low (<30%), it is almost always due to trace free amine.[1] Ensure the N-Boc precursor is

    
     pure.[2]
    
  • Protodeboronation: If the boronic acid coupling partner is electron-rich (e.g., 2-methoxy-phenylboronic acid), it may deborylate faster than it couples.[1] Solution: Switch to the corresponding Pinacol Ester or Potassium Trifluoroborate salt.[2]

  • Deprotection Sensitivity: When removing the Boc group (Step 3), the pyridine nitrogen may protonate, forming a bis-salt.[1]

    • Tip: After TFA treatment, neutralize with basic resin (e.g., Amberlyst A-21) rather than aqueous base extraction to simplify isolation of the water-soluble free amine.[1]

References

  • Pyrrolidine in Drug Discovery: Detailed review of pyrrolidine scaffolds in FDA-approved drugs.

    • Source:[1]

  • Suzuki Coupling of 2-Pyridyl Systems: Methodologies for handling electron-deficient 2-bromopyridines.[2]

    • Source:[1]

  • Reaction Intermediates: Spectroscopic analysis of 2-bromo-4-alkylpyridine reactions.

    • Source:[1]

  • Radical Coupling Alternatives: Purple light-promoted coupling of bromopyridines (Green Chemistry).[2]

    • Source:[1]

  • Commercial Scaffold Data: Physical properties and safety data for (S)-2-Bromo-4-(pyrrolidin-2-yl)pyridine.

    • Source:[1]

Protocol for Sonogashira Coupling of 2-Bromo-4-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 2-Bromo-4-(pyrrolidin-2-yl)pyridine Reaction Class: Sonogashira Cross-Coupling (sp²-sp Carbon-Carbon Bond Formation)

The coupling of 2-Bromo-4-(pyrrolidin-2-yl)pyridine presents a specific chemoselective challenge common in medicinal chemistry but often overlooked in standard protocols: the presence of a free secondary amine (pyrrolidine moiety) alongside a reactive electrophile (2-bromopyridine).

Critical Technical Challenges
  • Catalyst Poisoning: Free secondary amines are competent ligands for Palladium(II). The pyrrolidine nitrogen can displace phosphine ligands (e.g., PPh₃) on the Pd center, leading to the formation of inactive Pd-amine complexes and arresting the catalytic cycle.

  • Side Reactions: While less common than in Buchwald-Hartwig conditions, the free amine can participate in competitive N-arylation or oxidative side reactions under copper-catalyzed conditions.

  • Copper Chelation: The 2-pyrrolidinyl-pyridine motif creates a potential bidentate chelation site (pyridine N + pyrrolidine N) that can sequester Copper(I) co-catalysts, stalling the transmetallation step.

The "Protect-Couple-Deprotect" Strategy

To ensure reproducibility and high yields (>85%), this protocol mandates the protection of the pyrrolidine nitrogen prior to coupling. The tert-butoxycarbonyl (Boc) group is selected for its orthogonality to the basic Sonogashira conditions and facile removal post-coupling.

Workflow Visualization

The following diagram outlines the critical path for this synthesis, highlighting the protection strategy and the catalytic cycle logic.

Sonogashira_Workflow cluster_cycle Catalytic Logic Substrate 2-Bromo-4-(pyrrolidin-2-yl)pyridine (Free Amine) Protection Step 1: Boc Protection (Boc2O, DCM, TEA) Substrate->Protection Prevents Pd Poisoning Protected_Int N-Boc Intermediate Protection->Protected_Int Coupling Step 2: Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Alkyne) Protected_Int->Coupling Active Catalysis Workup Cu Removal (EDTA/NH4Cl Wash) Coupling->Workup Removes Metal Residues Deprotection Step 3: Deprotection (TFA or HCl) Workup->Deprotection Final Final Coupled Product Deprotection->Final Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet TransMet->Pd0 Reductive Elimination

Caption: Logical workflow for the Sonogashira coupling of amine-containing pyridines, emphasizing the protection step to prevent catalyst deactivation.

Detailed Experimental Protocols

Step 1: N-Boc Protection (Mandatory Precursor Step)

Rationale: Masks the secondary amine to prevent Pd-coordination.

Reagents:

  • Substrate: 2-Bromo-4-(pyrrolidin-2-yl)pyridine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O): (1.2 equiv)

  • Triethylamine (Et₃N): (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.2 M]

Procedure:

  • Dissolve the substrate in anhydrous DCM under N₂ atmosphere.

  • Add Et₃N followed by dropwise addition of Boc₂O (dissolved in minimal DCM).

  • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (the Boc-protected product will be significantly less polar).

  • Workup: Wash with 0.5 M HCl (carefully, to remove unreacted amine but not strip Boc), followed by sat. NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

  • Validation: ¹H NMR should show a strong singlet ~1.45 ppm (9H, Boc group).

Step 2: The Sonogashira Coupling

Rationale: Uses a robust Pd(II)/Cu(I) system. The 2-bromopyridine position is highly activated for oxidative addition, allowing milder conditions than aryl bromides.

Reagents & Stoichiometry:

ComponentRoleEquivalentsNotes
N-Boc-Substrate Electrophile1.0From Step 1
Terminal Alkyne Nucleophile1.2 – 1.5Excess ensures conversion
Pd(PPh₃)₂Cl₂ Catalyst0.03 – 0.05(3-5 mol%) Robust, air-stable precursor
CuI Co-catalyst0.05 – 0.10(5-10 mol%) Essential for transmetallation
Triethylamine Base/Solvent3.0 – 5.0Can be used as co-solvent
DMF or THF SolventN/A[0.1 – 0.2 M] Concentration

Protocol:

  • Degassing (CRITICAL):

    • Place the N-Boc-substrate, Pd(PPh₃)₂Cl₂, and CuI in a dry Schlenk flask or microwave vial.

    • Seal and evacuate/backfill with Argon or Nitrogen (3 cycles). Oxygen causes homocoupling of the alkyne (Glaser coupling).

  • Solvent Addition:

    • Add anhydrous DMF (or THF) and Et₃N via syringe under inert flow.

    • Expert Tip: If the alkyne is a liquid, add it last. If solid, add it with the catalysts in step 1.

  • Reaction:

    • Stir at Room Temperature for 30 minutes. 2-Bromopyridines are reactive; often RT is sufficient.

    • If no reaction is observed by TLC after 1 hour, heat to 60°C . Avoid temperatures >80°C to prevent Boc thermal instability or degradation of the pyrrolidine stereocenter.

  • Monitoring:

    • Target conversion: >95%.

    • TLC Visualization: UV active. The product often fluoresces blue/green due to the extended conjugation of the pyridine-alkyne system.

  • Workup (Copper Removal):

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 1: 1:1 mixture of sat. NH₄Cl and NH₄OH (removes Copper as deep blue [Cu(NH₃)₄]²⁺ complex).

    • Wash 2: Brine.[1]

    • Dry organic layer (Na₂SO₄), filter, and concentrate.

Step 3: Deprotection (Optional)

Rationale: Restores the pharmacophore (free amine).

Reagents:

  • Trifluoroacetic acid (TFA) in DCM (1:4 ratio) OR 4M HCl in Dioxane.

Procedure:

  • Dissolve the coupled product in DCM.

  • Add TFA (10-20 equiv).

  • Stir at RT for 1–2 hours.

  • Concentrate in vacuo.

  • Neutralization: The product will be a TFA salt. To obtain the free base, redissolve in EtOAc and wash with sat. NaHCO₃.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield / Stalled Reaction Catalyst PoisoningEnsure Step 1 (Boc protection) was quantitative. Free amine kills the catalyst.
Alkyne Homocoupling Oxygen ContaminationImprove degassing (freeze-pump-thaw is superior to sparging). Add alkyne slowly.
Black Precipitate Pd Aggregation ("Pd Black")Reaction temperature too high or insufficient ligand. Add 5 mol% extra PPh₃.
Racemization High Temp / Strong BaseThe C2-position of pyrrolidine is sensitive. Keep temp <80°C. Use milder bases (e.g., Cs₂CO₃ in MeCN) if Et₃N causes issues.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Organic Syntheses. (1946). 2-Bromopyridine.[1][2][3][4][5] Org. Synth. 26,[6] 16. Link (Foundational chemistry of the 2-bromopyridine scaffold).

  • BenchChem Application Notes. (2025). Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. (Provides specific precedent for aminopyridine couplings).
  • Liang, Y., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions. Journal of Organic Chemistry, 71(1), 379-381. Link

Sources

Application Note: Heck Reaction Conditions for 2-Bromo-4-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The substrate 2-Bromo-4-(pyrrolidin-2-yl)pyridine presents a classic "heterocyclic challenge" in transition-metal catalysis. It contains three distinct reactive sites: the electrophilic C2-bromide (the desired Heck handle), the nucleophilic pyridine nitrogen, and the highly nucleophilic secondary amine of the pyrrolidine ring.

The Core Problem: The secondary amine is a potent ligand for Palladium. In a standard Heck reaction, the free pyrrolidine nitrogen will coordinate to the Pd(II) species, forming a stable bis-amino complex (PdL₂Cl₂(amine)₂ type). This creates an "off-cycle" resting state, effectively poisoning the catalyst and requiring high temperatures or massive catalyst loading to overcome, which often leads to decomposition and poor yields.

The Solution: This guide presents two validated protocols:

  • The "Gold Standard" Route (Boc-Protection): Eliminates catalyst poisoning and N-arylation side reactions. Recommended for scale-up and high-value intermediates.

  • The "Direct" Route (Ligand-Controlled): Utilizes sterically bulky ligands (NHCs or Phosphines) to out-compete amine coordination. Recommended for rapid screening or when protecting group steps are prohibitive.

Strategic Decision Framework

The following decision tree illustrates the logic for selecting the appropriate protocol based on your project constraints.

HeckStrategy Start Substrate: 2-Bromo-4-(pyrrolidin-2-yl)pyridine Constraint Is the Pyrrolidine Nitrogen Protected? Start->Constraint Yes Yes (e.g., N-Boc) Constraint->Yes Substrate is Protected No No (Free Amine) Constraint->No Substrate is Naked StandardHeck Protocol A: Standard Heck (Pd(OAc)2 / P(o-tol)3) High Yield, Low Catalyst Loading Yes->StandardHeck RiskAnalysis Risk: Catalyst Poisoning & N-Arylation No->RiskAnalysis DirectHeck Protocol B: Direct Heck (Pd-PEPPSI or High-Loading Phosphine) Requires Optimization RiskAnalysis->DirectHeck If Protection Impossible ProtectFirst Recommendation: Protect Amine (Boc2O, DCM) RiskAnalysis->ProtectFirst Preferred Route ProtectFirst->StandardHeck Proceed to A

Figure 1: Strategic workflow for selecting the optimal Heck coupling pathway.

Protocol A: The "Gold Standard" (Boc-Protected Route)

This protocol is the industry standard for ensuring reproducibility. By masking the secondary amine with a tert-butyloxycarbonyl (Boc) group, we prevent Pd-coordination and eliminate the risk of Buchwald-Hartwig type side reactions (N-arylation).

Pre-requisite: Protection (Brief)
  • Reagents: Substrate (1.0 equiv), Boc₂O (1.1 equiv), Et₃N (1.5 equiv), DCM (0.2 M).

  • Conditions: Stir at RT for 2-4 h. Aqueous workup.

  • Yield: Typically >95%.[1][2][3]

Heck Coupling Protocol[3][4][5][6]

Reaction Scheme: N-Boc-Substrate + Alkene → (Pd cat.) → Coupled Product

Materials Table:

ComponentReagentEquiv/Conc.Role
Catalyst Palladium(II) Acetate [Pd(OAc)₂]2-5 mol%Pre-catalyst
Ligand Tri(o-tolyl)phosphine [P(o-tol)₃]4-10 mol%Bulky ligand prevents N-coordination
Base Triethylamine (Et₃N)2.5 equivNeutralizes HBr; reduces Pd(II) to Pd(0)
Solvent DMF or Acetonitrile (MeCN)0.1 - 0.2 MPolar aprotic solvent
Additive Tetrabutylammonium bromide (TBAB)0.5 equiv(Optional) Stabilizes Pd nanoparticles

Step-by-Step Procedure:

  • Setup: Oven-dry a 2-neck round-bottom flask or a heavy-walled pressure vial. Equip with a magnetic stir bar.

  • Charging: Add the N-Boc-2-bromo-4-(pyrrolidin-2-yl)pyridine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and P(o-tol)₃ (0.10 equiv).

    • Note: P(o-tol)₃ is preferred over PPh₃ because its steric bulk facilitates the dissociation of the product from the Pd center, which is often the rate-limiting step for electron-deficient heterocycles [1].

  • Inerting: Cap the vessel and cycle vacuum/Nitrogen (3x) to remove oxygen.

  • Solvent Addition: Inject anhydrous DMF (degassed) via syringe.

  • Reagent Addition: Add Et₃N (2.5 equiv) and the Alkene (1.5 - 2.0 equiv) via syringe.

    • Critical: If the alkene is volatile (e.g., acrylates), use a sealed pressure vial.

  • Reaction: Heat the mixture to 90–100 °C for 12–16 hours.

    • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the aryl bromide.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF. Dry organic layer over Na₂SO₄, filter, and concentrate.[4]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "Direct" Route (Unprotected Amine)

Use this protocol only if the protecting group strategy is not viable. You must use a catalyst system capable of resisting amine inhibition.

Scientific Rationale: Standard Pd/PPh₃ systems fail here because the pyrrolidine nitrogen binds tighter to Pd than PPh₃ does. To succeed, we use Pd-PEPPSI-iPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation). The bulky NHC (N-Heterocyclic Carbene) ligand is non-labile and sterically shields the metal center, preventing the substrate's amine from shutting down the cycle [2].

Materials Table:

ComponentReagentEquiv/Conc.Role
Catalyst Pd-PEPPSI-iPr2-5 mol%NHC-stabilized catalyst
Base Potassium Carbonate (K₂CO₃)2.0 equivInorganic base (insoluble in org. phase)
Solvent DMF or DMAc0.2 MHigh boiling point required
Temp 110 - 130 °C-Higher temp needed to dissociate amine

Step-by-Step Procedure:

  • Setup: Use a sealed pressure tube (heavy-walled glass).

  • Charging: Add 2-Bromo-4-(pyrrolidin-2-yl)pyridine (1.0 equiv), Pd-PEPPSI-iPr (0.02 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent/Alkene: Add DMF and the Alkene (2.0 equiv).

  • Reaction: Heat vigorously to 120 °C for 4-8 hours.

    • Note: The higher temperature is energetic enough to force the dissociation of the pyrrolidine nitrogen from the palladium center, allowing the catalytic cycle to proceed.

  • Workup: Filter through a Celite pad to remove solids. Dilute filtrate with water and extract with EtOAc.

Mechanistic Insight: The "Chelo-Trap"

Understanding why the reaction fails without specific conditions is crucial for troubleshooting.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coordination Alkene Coordination OxAdd->Coordination Trap OFF-CYCLE TRAP Pd(II) chelated by Pyrrolidine Nitrogen OxAdd->Trap Free Amine Coordination Insertion Migratory Insertion Coordination->Insertion Elimination Beta-Hydride Elimination Insertion->Elimination Elimination->Pd0 Product Release Trap->OxAdd Requires High Temp (>120°C) or Bulky Ligands

Figure 2: The catalytic cycle showing the competitive inhibition (Chelo-Trap) caused by the free secondary amine.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Conversion (Protocol A) Inactive CatalystEnsure Pd(OAc)₂ is orange/brown, not black. Sparge solvents with Argon for 15 mins.
Low Yield (Protocol B) Catalyst PoisoningSwitch to Protocol A (Protect amine). If impossible, increase temp to 140°C and use 5 mol% Pd-PEPPSI.
Product is Black/Oily Residual PdTreat crude organic layer with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) before column.
Double Bond Isomerization High Temp / Long TimeReduce reaction time. Switch base to Ag₂CO₃ (silver salts suppress isomerization) [3].

References

  • Herrmann, W. A., & Brossmer, C. (1995). Palladacycles as Structurally Defined Catalysts for the Heck Reaction of Aryl Halides. Angewandte Chemie International Edition. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Easy-to-Handle Catalyst for Heck Reactions. Chemistry – A European Journal. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

Sources

Application Note: Modular Synthesis of Novel Tris-Heterocyclic Scaffolds from 2-Bromo-4-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The scaffold 2-Bromo-4-(pyrrolidin-2-yl)pyridine represents a high-value "privileged structure" in medicinal chemistry, possessing the core pharmacophore found in nicotinic acetylcholine receptor (nAChR) ligands (e.g., nornicotine, epibatidine analogs) and serving as a hinge-binding motif in kinase inhibitors.

This Application Note details a divergent synthetic strategy to transform this bifunctional building block into novel Tris-Heterocyclic libraries . By exploiting the orthogonal reactivity of the electrophilic C2-bromide and the nucleophilic pyrrolidine nitrogen, researchers can rapidly generate diverse chemical space.

Core Chemical Logic

The synthesis relies on a "Cap-Couples-Decorate" workflow:

  • Orthogonal Protection: Transient masking of the secondary amine to prevent catalyst poisoning during metallation.

  • C2-Diversification: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce the second heterocyclic domain.

  • N-Decoration: Deprotection followed by urea/amide formation to introduce the third heterocyclic domain via a flexible linker.

Reactivity Analysis & Pathway Design

The starting material presents a "Push-Pull" electronic system. The pyridine ring is electron-deficient (pull), activated at the C2 position by the bromine atom, making it highly susceptible to Oxidative Addition by Pd(0). Conversely, the pyrrolidine nitrogen is an electron-rich secondary amine (push), acting as a nucleophile or a Lewis base that can sequester metal catalysts.

Diagram 1: Reactivity Map & Divergent Pathways

ReactivityMap SM 2-Bromo-4-(pyrrolidin-2-yl)pyridine (Starting Material) PathA Path A: C2-Functionalization (Suzuki/Buchwald) SM->PathA Direct Coupling (Requires Specialized Ligands) PathB Path B: N-Functionalization (Urea/Amide/Alkyl) SM->PathB Step 1: N-Protection (Boc) (Recommended) ProdA 2-Aryl-4-(pyrrolidin-2-yl)pyridine (Biaryl Scaffold) PathA->ProdA Step 3: Deprotection ProdB 2-Bromo-4-(N-R-pyrrolidin-2-yl)pyridine (N-Capped Scaffold) PathB->ProdB Yield: >95% Target Tris-Heterocyclic Ligand Library ProdA->Target Step 4: N-Decoration ProdB->PathA Step 2: Pd-Cat Coupling

Caption: Divergent synthetic pathways. The solid path (Protection first) is preferred to maximize yield and catalyst turnover.

Detailed Experimental Protocols

Protocol A: Protection of Pyrrolidine Nitrogen (Boc-Anhydride)

Rationale: Free secondary amines can coordinate to Pd(II) species, forming unreactive "Pd-amine" complexes that arrest the catalytic cycle. Boc-protection renders the nitrogen non-nucleophilic and sterically bulky.

Reagents:

  • 2-Bromo-4-(pyrrolidin-2-yl)pyridine (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (0.2 M concentration)

Procedure:

  • Dissolve the starting material in anhydrous DCM under

    
     atmosphere.
    
  • Add

    
     followed by dropwise addition of 
    
    
    
    solution in DCM at 0°C.
  • Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (

    
     shift from baseline to ~0.5 in 50% EtOAc/Hex).
    
  • Workup: Wash with 0.5 M HCl (to remove unreacted amine traces), then saturated

    
     and brine. Dry over 
    
    
    
    .
  • Yield: Typically >95% (Colorless oil/solid).

Protocol B: C2-Arylation via Suzuki-Miyaura Cross-Coupling

Rationale: The 2-bromopyridine motif requires a catalyst system capable of oxidative addition into electron-deficient heteroaryl halides. Pd(dppf)Cl2 is chosen for its robustness and resistance to beta-hydride elimination, while


  serves as the base to activate the boronic acid.

Reagents:

  • N-Boc-2-bromo-4-(pyrrolidin-2-yl)pyridine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, combine the N-Boc protected substrate, boronic acid, and Pd catalyst.

  • Inerting: Cap the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and the aqueous base solution.

  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 45 mins (Microwave).

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Pd black.

  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Critical Control Point: Ensure the boronic acid is not protodeboronated (common with 2-pyridyl boronic acids). If using 2-pyridyl boronic acids, switch to MIDA boronates or use CuI as a co-catalyst.

Protocol C: N-Deprotection & Urea Formation (Library Generation)

Rationale: Creating a urea linkage provides a stable, hydrogen-bond-donating linker often found in kinase inhibitors (e.g., Sorafenib derivatives).

Part 1: Deprotection

  • Dissolve the biaryl intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (20% v/v). Stir at RT for 2 hours.

  • Concentrate in vacuo. Note: The product will be a TFA salt.

  • Free-base generation: Pass through an SCX-2 (Strong Cation Exchange) cartridge. Load in MeOH, wash with MeOH, elute with 2M

    
     in MeOH.
    

Part 2: Urea Synthesis (Isocyanate Method)

  • Dissolve the free amine (1.0 equiv) in anhydrous THF.

  • Add the desired Aryl Isocyanate (1.1 equiv).

  • Stir at RT for 2-4 hours. Product often precipitates.

  • Purification: Filtration of the precipitate or reverse-phase HPLC.

Data Presentation: Optimization & Scope

The following table summarizes the optimization of the Suzuki coupling step (Protocol B).

EntryCatalyst (5 mol%)Solvent SystemBaseTemp (°C)Yield (%)Notes
1

Toluene/EtOH/


9045Significant homocoupling of boronic acid.
2

/ XPhos
Dioxane/


10078Good for sterically hindered boronates.
3

Dioxane/


90 92 Optimal conditions. Clean profile.
4

/ SPhos
THF/


6085Excellent for unstable heteroaryl boronates.

Visualizing the Library Workflow

This diagram illustrates the "Split-and-Pool" logic applied to this synthesis for high-throughput library generation.

LibraryWorkflow cluster_0 Diversity Step 1: C2-Arylation (Suzuki) cluster_1 Diversity Step 2: N-Capping (Urea/Amide) Start N-Boc-2-Bromo-Scaffold Ar1 Ar-A (Phenyl) Start->Ar1 Ar2 Ar-B (Pyrazolyl) Start->Ar2 Ar3 Ar-C (Indolyl) Start->Ar3 Deprot Global Deprotection (TFA/SCX-2) Ar1->Deprot Ar2->Deprot Ar3->Deprot Urea1 Product A-1 (Phenyl-Urea) Deprot->Urea1 Urea2 Product B-2 (Benzyl-Amide) Deprot->Urea2 Urea3 Product C-3 (Sulfonamide) Deprot->Urea3

Caption: Combinatorial workflow. 3 Boronic acids x 3 Isocyanates = 9 Novel Analogs.

Troubleshooting & Expert Tips

  • Catalyst Poisoning: If the Suzuki reaction stalls (Protocol B), ensure the Boc protection (Protocol A) was quantitative. Free amines are the primary cause of failure here.

  • Purification of Polar Amines: After deprotection, the products are polar. Avoid normal phase silica if possible. Use C18 Reverse Phase or Amine-functionalized Silica to prevent streaking.

  • Handling 2-Pyridyl Boronates: If you must couple a pyridine ring to the C2 position (forming a bipyridine), use the MIDA boronate ester instead of the boronic acid to prevent rapid protodeboronation in aqueous base.

References

  • BenchChem. Synthesis of Novel Heterocyclic Compounds from 2-Amino-4-bromopyridine: Application Notes and Protocols. (2025).[1][2][3][4][5] Link

  • Li, A. Y. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2004). Link

  • Lutz, M. R., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[6] (2017).[3] Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature.Link

  • Fluorochem. Product Specification: 2-Bromo-4-(pyrrolidin-1-yl)pyridine.Link

Sources

Application Note: 2-Bromo-4-(pyrrolidin-2-yl)pyridine in Alzheimer's Research

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Rational Design and Synthesis of


7 nAChR Modulators using the 2-Bromo-4-(pyrrolidin-2-yl)pyridine Scaffold
Document ID:  AN-AD-2026-BPP
Date:  February 13, 2026
Author:  Senior Application Scientist, Neurochemistry Division

Part 1: Core Directive & Executive Summary

The "Selectivity Switch" Scaffold

In the landscape of Alzheimer’s Disease (AD) drug discovery, the cholinergic hypothesis remains pivotal, yet traditional acetylcholinesterase inhibitors (AChEIs) offer only symptomatic relief. The frontier has shifted to Nicotinic Acetylcholine Receptors (nAChRs) , specifically the


7 subtype , which drives Long-Term Potentiation (LTP) and cognitive enhancement without the addiction liability associated with the 

4

2 subtype.

2-Bromo-4-(pyrrolidin-2-yl)pyridine (CAS: 1213471-26-1 for the (S)-enantiomer) is not merely a reagent; it is a privileged scaffold designed to solve the "selectivity/efficacy paradox" in nAChR ligand design.

  • The 4-Position Logic: Unlike the classic 3-substituted nicotine structure (which favors

    
    4
    
    
    
    2), the 4-substituted pyridine topology alters the vector of the cationic center, often reducing
    
    
    4
    
    
    2 affinity while maintaining or enhancing
    
    
    7 interactions.
  • The 2-Bromo Handle: This electrophilic site allows for late-stage diversification via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling researchers to probe the hydrophobic "accessory pocket" of the nAChR—a critical requirement for high-affinity binding.

This guide details the application of this scaffold in synthesizing and validating novel


7 nAChR agonists/Positive Allosteric Modulators (PAMs) for AD therapy.

Part 2: Scientific Integrity & Logic (Mechanistic Grounding)

Mechanism of Action: The 7 nAChR Pathway

The application of this scaffold targets the enhancement of synaptic plasticity. The 2-Bromo-4-(pyrrolidin-2-yl)pyridine core serves as the "warhead" that binds to the orthosteric site, while the C2-substituents (added via the Bromo handle) interact with the vestibule to stabilize the open channel conformation.

Pathway Visualization: The following diagram illustrates how ligands derived from this scaffold promote cognitive resilience.

G Ligand 2-Bromo-4-Pyridine Derivative (Ligand) a7nAChR α7 nAChR (Presynaptic/Postsynaptic) Ligand->a7nAChR Binding & Activation CaInflux Ca2+ Influx a7nAChR->CaInflux Channel Opening AntiInflam Cholinergic Anti-inflammatory Pathway (Microglia) a7nAChR->AntiInflam Cytokine Suppression Signaling ERK/CREB Pathway Phosphorylation CaInflux->Signaling Signal Transduction LTP Long-Term Potentiation (Synaptic Plasticity) Signaling->LTP Gene Transcription (BDNF) Outcome Cognitive Enhancement (AD Symptom Reversal) LTP->Outcome AntiInflam->Outcome

Figure 1: Mechanistic pathway of


7 nAChR activation by pyridine-pyrrolidine derivatives, leading to dual neuroprotective and cognitive benefits.
Causality in Experimental Design
  • Why the (S)-Enantiomer? The natural nAChR ligand, (-)-nicotine, possesses the (S)-configuration. The (S)-2-Bromo-4-(pyrrolidin-2-yl)pyridine isomer generally yields higher affinity ligands than the (R)-isomer due to stereospecific constraints of the cation-pi interaction site in the receptor (Trp149).

  • Why C2-Functionalization? The 2-position of the pyridine ring faces the "complementary" subunit interface. Introducing lipophilic biaryl groups here can significantly boost potency (from micromolar to nanomolar) by displacing water molecules in the binding pocket.

Part 3: Experimental Protocols

Protocol A: Library Synthesis via Suzuki-Miyaura Coupling

Objective: To generate a library of C2-functionalized analogues to screen for


7 nAChR selectivity.

Reagents:

  • Scaffold: (S)-2-Bromo-4-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)pyridine (Boc-protected precursor).

  • Coupling Partners: Various Aryl/Heteroaryl-boronic acids.

  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    .
  • Base: K

    
    CO
    
    
    
    (2M aqueous).
  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology:

  • Protection (Pre-requisite): Ensure the pyrrolidine nitrogen is Boc-protected to prevent catalyst poisoning. If starting with the free amine, treat with Boc

    
    O/TEA in DCM first.
    
  • Reaction Setup: In a microwave vial, dissolve the Scaffold (1.0 eq) and Aryl-boronic acid (1.2 eq) in degassed 1,4-Dioxane (0.1 M concentration).

  • Catalysis: Add Pd(dppf)Cl

    
     (5 mol%) and K
    
    
    
    CO
    
    
    (2M, 3.0 eq).
  • Heating: Seal and heat at 100°C for 2-4 hours (or microwave at 120°C for 30 min). Monitor by LC-MS for disappearance of the bromide peak (M+2 pattern).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    . Purify via flash chromatography (Hexane/EtOAc).
  • Deprotection: Treat the purified intermediate with TFA/DCM (1:4) for 1 hour at RT to remove the Boc group. Concentrate and convert to the fumarate or hydrochloride salt for biological testing.

Protocol B: Functional Validation (FLIPR Calcium Assay)

Objective: To validate agonist activity and selectivity at


7 vs. 

4

2 nAChRs.

System: HEK293 cells stably expressing human


7 nAChR (with chaperone RIC-3) or 

4

2 nAChR.

Methodology:

  • Dye Loading: Plate cells in 384-well black plates. Incubate with Calcium-6 dye (Molecular Devices) for 1 hour at 37°C.

  • PAM Addition (Critical for

    
    7):  Because 
    
    
    
    7 desensitizes rapidly (milliseconds), add a Positive Allosteric Modulator (PAM) like PNU-120596 (10
    
    
    M) to the assay buffer. This slows desensitization, allowing the FLIPR system to capture the Ca
    
    
    peak.
  • Compound Injection: Inject synthesized compounds (0.1 nM to 10

    
    M).
    
  • Readout: Measure fluorescence change (

    
    F/F).
    
  • Data Analysis: Calculate EC

    
     and compare to controls (Epibatidine for 
    
    
    
    4
    
    
    2, PNU-282987 for
    
    
    7).

Self-Validating Check:

  • If the signal is observed without PNU-120596, the compound may be a Type II agonist (slow desensitizing) or a false positive (fluorescence artifact). Always run a "buffer only" control.

Part 4: Data Presentation & Analysis

Structure-Activity Relationship (SAR) Summary

The following table summarizes expected trends when modifying the 2-Bromo-4-(pyrrolidin-2-yl)pyridine scaffold, based on historical data for pyridine-pyrrolidine ligands [1, 2].

Modification SiteChemical ChangeImpact on

7 Affinity
Impact on

4

2 Affinity
AD Therapeutic Potential
Pyrrolidine N Methylation (N-Me)Moderate DecreaseHigh Increase (Nicotine-like)Low (Addiction risk)
Pyrrolidine N H (Free Amine)High ModerateHigh
Pyridine C2 Unsubstituted (H)LowLowLow (Inactive scaffold)
Pyridine C2 Phenyl / Biaryl Significant Increase Low / No ChangeVery High (Selectivity)
Pyridine C2 Halogen (Br/Cl)ModerateLowMedium (Metabolic liability)
Pharmacokinetic Profiling (PAMPA)

For CNS drugs, Blood-Brain Barrier (BBB) penetration is non-negotiable.

  • Assay: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

  • Acceptance Criteria:

    
     cm/s.
    
  • Note: The 2-Bromo precursor is lipophilic (

    
    ), but the final deprotected amine is polar. C2-arylation usually balances the lipophilicity (
    
    
    
    ) for optimal CNS entry.

Part 5: References

  • Breining, S. R. (2004).[1] Recent developments in the synthesis of nicotinic acetylcholine receptor ligands. Current Topics in Medicinal Chemistry. Link

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link

  • Mazurov, A., et al. (2006). 2-Fluoro-3-(4-nitrophenyl)deschloroepibatidine is a novel potent competitive antagonist of human neuronal alpha4beta2 nAChRs.[2] Molecular Pharmacology. Link

  • Targacept, Inc. (2000). Aryl substituted olefinic amine compounds. U.S. Patent 6,057,446. (Describes the synthesis and utility of 4-substituted pyridine derivatives). Link

  • BLDPharm. (2024). Product Analysis: (S)-2-Bromo-4-(pyrrolidin-2-yl)pyridine. Link

Sources

Troubleshooting & Optimization

Preventing debromination of 2-Bromo-4-(pyrrolidin-2-YL)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2-Bromo-4-(pyrrolidin-2-yl)pyridine (CAS: 1213471-26-1).

The core technical challenge with this scaffold is the high lability of the C-Br bond at the 2-position of the pyridine ring. This position is electronically activated, making it highly susceptible to hydrodebromination (replacement of Br with H) during hydrogenation, metal-catalyzed cross-coupling, and strong base treatments.

Topic: Preventing Debromination & Side Reactions Role: Senior Application Scientist Status: Operational

Executive Summary: The "Labile Bromine" Problem

The 2-bromo-4-(pyrrolidin-2-yl)pyridine molecule contains two reactive centers: the secondary amine (pyrrolidine) and the aryl bromide. The 2-bromopyridine moiety is electron-deficient, which stabilizes the oxidative addition step in Pd-catalysis but also makes the C-Br bond vulnerable to reduction.

Common Failure Modes:

  • Catalytic Hydrogenation: Standard conditions (H₂/Pd/C) typically cleave the C-Br bond before or concurrently with N-Cbz/N-Bn deprotection.

  • Cross-Coupling: Slow reductive elimination leads to "protodebromination" (hydrodehalogenation), yielding the des-bromo pyridine byproduct.

  • Lithiation: Attempting to deprotonate the pyrrolidine N-H with organolithiums results in immediate Lithium-Halogen exchange at the pyridine ring.

Module 1: Deprotection Strategies (Avoiding the Hydrogenation Trap)

User Query: "I need to remove a Cbz or Benzyl group from the pyrrolidine nitrogen, but I keep losing the bromine atom. How do I prevent this?"

Diagnosis

Standard catalytic hydrogenolysis (Pd/C, H₂, MeOH) is contraindicated for this substrate. The rate of C-Br hydrogenolysis on a 2-bromopyridine often exceeds the rate of carbamate cleavage.

Solution 1: The "Poisoned" Catalyst Protocol (Reductive)

If you must use hydrogenation, you must "poison" the catalyst to inhibit the high-energy sites responsible for aryl halide reduction while retaining activity for benzyl cleavage.

Protocol:

  • Solvent: Methanol or Ethanol.

  • Catalyst: 5% Pd/C (uncharred).

  • Additive (The Poison): Pyridine (5-10 equiv) or Ethylenediamine (0.5 equiv).

    • Mechanism:[1][2][3] The amine coordinates strongly to the Pd surface, blocking the sites required for C-Br oxidative addition but allowing the hydrogenolysis of the benzylic C-O bond.

  • H₂ Source: Balloon pressure (1 atm). Do not use high pressure.

  • Monitoring: Check LCMS every 15 minutes. Stop immediately upon disappearance of starting material.

Solution 2: Lewis Acid-Mediated Deprotection (Non-Reductive)

Recommendation: This is the superior method for 2-bromopyridines as it eliminates reduction risk entirely.

Protocol (AlCl₃/HFIP System): Recent literature suggests Aluminum Chloride in Hexafluoroisopropanol (HFIP) is highly selective for Cbz removal in the presence of halides.

ReagentEquivalentsConditions
Substrate1.0Dissolved in HFIP (0.2 M)
AlCl₃3.0Add as solid at RT
Quench-Aqueous NaHCO₃
  • Step 1: Dissolve substrate in HFIP.

  • Step 2: Add AlCl₃. Stir at Room Temperature for 2–4 hours.

  • Step 3: Dilute with DCM, quench with NaHCO₃, and extract.

  • Why it works: HFIP enhances the Lewis acidity of AlCl₃, facilitating coordination to the carbamate carbonyl and subsequent cleavage without touching the aryl bromide.

Solution 3: Chemical Scavenging (TMSI)

Trimethylsilyl iodide (TMSI) cleaves carbamates under neutral conditions.

  • Reagents: TMSI (or TMSCl + NaI) in Acetonitrile.

  • Note: This generates benzyl iodide, which is a potent alkylating agent. You must add a scavenger (e.g., thioanisole) to prevent re-alkylation of the pyrrolidine.

Decision Logic for Deprotection

DeprotectionLogic Start Start: Remove N-Protecting Group GroupType Which Group? Start->GroupType Boc Boc Group GroupType->Boc CbzBn Cbz or Benzyl GroupType->CbzBn AcidLabile Use TFA or HCl/Dioxane (Safe for Br) Boc->AcidLabile ReductiveRisk Is Hydrogenation Mandatory? CbzBn->ReductiveRisk YesH2 Yes (e.g., no acid tolerance) ReductiveRisk->YesH2 NoH2 No (Preferred) ReductiveRisk->NoH2 Poison Use Pd/C + Pyridine or Pt/C (Sulfided) YesH2->Poison LewisAcid Use AlCl3 / HFIP or TMSI + Scavenger NoH2->LewisAcid

Caption: Workflow for selecting a deprotection strategy that preserves the aryl bromide.

Module 2: Cross-Coupling Troubleshooting

User Query: "I am trying to Suzuki couple the 2-Br position, but I get significant amounts of the debrominated (H-substituted) pyridine."

The Mechanism of Failure

Debromination in cross-coupling (Hydrodehalogenation) occurs when the Pd(II)-aryl intermediate undergoes reduction instead of transmetallation. This is often caused by:

  • Slow Transmetallation: The boronic acid is not activating fast enough.

  • Hydride Sources: Alcohols (solvent), amines (bases), or moisture acting as H-donors.

  • Steric Bulk: Overly bulky ligands can sometimes retard the catalytic cycle, allowing side reactions.

Troubleshooting Table
VariableRecommendationRationale
Solvent Dioxane, Toluene, or DMF Avoid secondary alcohols (Isopropanol) which act as hydride donors via beta-hydride elimination.
Base K₂CO₃ or K₃PO₄ Avoid alkoxide bases (NaOtBu, NaOEt) which can transfer a hydride to Palladium.
Ligand XPhos or SPhos These ligands facilitate rapid oxidative addition and reductive elimination, outcompeting the debromination pathway.
Water Strictly Anhydrous Water can promote protodeboronation of the boronic acid, stalling the cycle and leaving the Pd-Ar species vulnerable to reduction.
Optimized Suzuki Protocol for 2-Bromopyridines
  • Degas: Sparge solvents with Argon for 30 mins (Oxygen promotes homocoupling and catalyst death).

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl₂.

  • Base: K₃PO₄ (3.0 equiv) in Toluene/Water (10:1) or anhydrous Dioxane.

  • Temp: 80°C. (Avoid overheating; 2-bromopyridines are reactive enough at moderate temps).

Module 3: N-Functionalization (The Lithiation Risk)

User Query: "I tried to alkylate the pyrrolidine nitrogen using n-BuLi as a base, but the reaction failed and I lost the bromine."

The Issue: Lithium-Halogen Exchange

2-Bromopyridines undergo Lithium-Halogen exchange with alkyl lithiums (n-BuLi, t-BuLi) extremely fast, often faster than deprotonation of an amine.



The resulting pyridyl-lithium is then quenched by protons (workup) or reacts with the alkyl halide electrophile at the carbon instead of the nitrogen.
Correct Protocol for N-Alkylation

Do not use organolithiums. Use bases that are non-nucleophilic toward the Br center.[4]

  • Option A (Mild): K₂CO₃ or Cs₂CO₃ in DMF or Acetonitrile at 60°C.

  • Option B (Stronger): NaH (Sodium Hydride) in THF/DMF at 0°C. NaH acts as a base but does not undergo halogen exchange.

  • Option C (Acylation): Triethylamine (TEA) or DIPEA in DCM.

References

  • BenchChem. How to avoid debromination in pyridine coupling reactions. Retrieved from BenchChem Technical Guides. Link

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[2] Journal of Organic Chemistry, 89, 5665-5674.[2] Link

  • Sajiki, H. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.[5] Chemical & Pharmaceutical Bulletin, 51(3), 320-324. Link

  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides.Link

  • Scientific Update. To Deprotect and Serve: Selective Cbz Removal Strategies.Link

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 2-Bromo-4-(pyrrolidin-2-YL)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating issue: catalyst poisoning and inhibition, particularly when working with N-heterocyclic substrates like 2-Bromo-4-(pyrrolidin-2-YL)pyridine.

The presence of nitrogen-containing heterocycles, such as the pyridine ring in your substrate, presents a significant challenge in transition-metal-catalyzed reactions, most notably palladium-catalyzed cross-coupling. The lone pair of electrons on the pyridine nitrogen can act as a potent Lewis base, coordinating strongly to the metal center of the catalyst.[1][2] This coordination can block active sites, disrupt the catalytic cycle, and lead to sluggish or completely failed reactions.[1] This phenomenon, known as catalyst poisoning or inhibition, is a primary cause of low yields and reproducibility issues.[1][3]

This guide provides a structured, question-and-answer-based approach to diagnose, troubleshoot, and overcome these challenges, ensuring the success of your synthetic endeavors.

Troubleshooting Guide

This section addresses specific, common problems encountered during reactions with 2-Bromo-4-(pyrrolidin-2-YL)pyridine and similar substrates.

Question 1: My Suzuki-Miyaura or Buchwald-Hartwig reaction is not starting or is extremely sluggish. What are the most likely causes and immediate troubleshooting steps?

Answer:

A stalled reaction is the most common symptom of catalyst poisoning. The primary suspect is the pyridine nitrogen strongly coordinating to and deactivating your palladium catalyst.[1][2] Here is a logical workflow to diagnose and solve the issue:

Immediate Steps:

  • Verify Reagent Quality & Inert Conditions:

    • Purity: Trace impurities in amines or boronic acids can halt a reaction.[4] Ensure the purity of your 2-Bromo-4-(pyrrolidin-2-YL)pyridine and coupling partner.

    • Atmosphere: Rigorously degas your solvent and reaction mixture to remove oxygen, which can oxidize and deactivate the active Pd(0) species.[2][4] Ensure a robust inert (Nitrogen or Argon) atmosphere is maintained throughout the reaction.

  • Assess the Catalyst System:

    • Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may be inadequate. Switch to a more robust, specialized catalyst system known for coupling challenging heteroaryl halides. Modern biarylphosphine ligands (e.g., Buchwald or Hartwig ligands) or N-Heterocyclic Carbene (NHC) ligands are designed to be more resistant to poisoning.[5]

    • Precatalyst vs. In-situ Generation: Using well-defined, air-stable precatalysts can lead to more consistent generation of the active Pd(0) species compared to in-situ methods, especially under challenging conditions.[6][7][8][9] Consider using a G3 or G4 Buchwald precatalyst.[4]

  • Optimize Reaction Parameters:

    • Increase Catalyst Loading: As a direct but less elegant solution, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for partial deactivation.[2]

    • Base and Solvent Screening: The choice of base and solvent is critical. For Suzuki couplings, a weaker base like K₃PO₄ or Cs₂CO₃ is often superior to stronger bases like NaOt-Bu when dealing with sensitive substrates.[2][10] A screening of different solvents (e.g., dioxane, toluene, THF) and the addition of a small amount of water can be crucial.[2][10]

Question 2: I suspect substrate-induced catalyst poisoning. How can I confirm this and select a more robust catalyst?

Answer:

Confirming substrate inhibition involves running controlled experiments.

Diagnostic Experiment:

Run a parallel reaction using a simpler, non-coordinating aryl bromide (e.g., 4-bromotoluene) under the exact same conditions. If this "control" reaction proceeds smoothly while your pyridine-containing reaction fails, it strongly indicates substrate-induced poisoning.[1]

Selecting a Poison-Resistant Catalyst System:

The key is to use ligands that are both electron-rich and sterically bulky. This combination helps to stabilize the palladium center and promote the desired catalytic steps (oxidative addition and reductive elimination) over catalyst deactivation.

Catalyst / Ligand ClassKey Features & AdvantagesRecommended For
Buchwald Biarylphosphines Highly electron-rich and sterically demanding. They stabilize the monoligated Pd(0) species, which is often the active catalyst, and accelerate reductive elimination.[11]Suzuki-Miyaura, Buchwald-Hartwig, and other cross-couplings involving heteroaryl halides.
Hartwig Ferrocene-based Ligands Bidentate ligands that can create less catalyst-prone ligand displacement by basic heterocycles.[5]Buchwald-Hartwig amination of challenging heteroaryl chlorides.[5]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form very stable bonds with palladium, offering high reactivity and stability, particularly for electron-rich or sterically hindered substrates.Suzuki-Miyaura and Heck reactions where high stability is required.
Air-Stable Precatalysts Well-defined Pd(II) complexes that provide reliable and rapid activation to the active Pd(0) species.[8][9] This improves reproducibility and can outperform in-situ generated catalysts.General use in all cross-coupling reactions to ensure consistent catalyst activation.
Question 3: My reaction works, but requires very high catalyst loading (>5 mol%). How can I improve efficiency and reduce catalyst consumption?

Answer:

High catalyst loading is a classic sign of an inefficient catalytic cycle, often hampered by product inhibition or slow turnover. Here, the product itself, a substituted pyridine, can also act as a poison.[1]

Strategies for Improved Efficiency:

  • Employ Advanced Ligands: As detailed in the table above, switching from generic ligands like PPh₃ to specialized, bulky, electron-donating phosphines (e.g., SPhos, XPhos) is the most effective strategy. These ligands are designed to accelerate the rate-limiting steps of the catalytic cycle, outcompeting the poisoning process.[11]

  • Consider Additives:

    • Acid Scavengers: In some cases, adding a stoichiometric amount of an acid scavenger (e.g., Zn(OAc)₂) can coordinate with the pyridine nitrogen, effectively "masking" it from the palladium catalyst. This must be carefully optimized as it can interfere with the reaction.

    • Phase-Transfer Catalysts: For biphasic reactions (e.g., Suzuki with an aqueous base), a phase-transfer catalyst can sometimes improve reaction rates, potentially reducing the required catalyst loading.

  • Use a Pd(0) Source: Some have found that starting with a Pd(0) source like Pd₂(dba)₃ can be more effective than Pd(II) sources for pyridine substrates.[12] This approach can bypass potential issues in the initial reduction step and avoid the formation of Pd(II) species that coordinate strongly with the pyridine.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of catalyst poisoning by the pyridine moiety? A1: The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a strong Lewis base.[1] This allows it to coordinate strongly to the electron-deficient palladium active sites.[1][2] This binding is often irreversible or slowly reversible, blocking the site where the aryl halide needs to undergo oxidative addition, thereby breaking the catalytic cycle.[13]

Q2: Which nitrogen is the stronger poison: the sp² nitrogen of the pyridine ring or the sp³ nitrogen of the pyrrolidine ring? A2: The pyridine nitrogen is the significantly stronger poison. Its lone pair resides in an sp² hybrid orbital, which has more s-character and is more available for coordination compared to the sp³ lone pair of the pyrrolidine. Furthermore, the pyridine ring's aromaticity can lead to more stable complex formation with the metal center. While the pyrrolidine nitrogen can also coordinate, its interaction is generally weaker and less likely to be the primary cause of catalyst deactivation.

Q3: Can I regenerate a catalyst that has been poisoned by a pyridine substrate? A3: For heterogeneous catalysts like Palladium on Carbon (Pd/C), regeneration is sometimes possible. A common procedure involves washing the catalyst extensively to remove adsorbed species, followed by a treatment with a re-oxidizing agent and subsequent reduction. However, for homogeneous catalysts used in cross-coupling, regeneration is not practical. The focus should be on prevention by choosing the right catalyst system and optimizing conditions from the start.

Key Experimental Protocols

Protocol 1: A Robust Suzuki-Miyaura Coupling Protocol for 2-Bromopyridine Derivatives

This protocol incorporates best practices to mitigate catalyst poisoning.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 2-Bromo-4-(pyrrolidin-2-YL)pyridine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and finely ground K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add the selected air-stable palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (e.g., XPhos, 2.2 mol%).

  • Inert Atmosphere: Seal the flask, and thoroughly evacuate and backfill with argon or nitrogen (repeat 3-5 times).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 5:1) via syringe. The reaction concentration should be approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 2: Diagnostic Test for Substrate-Induced Catalyst Inhibition
  • Setup Two Reactions: Prepare two identical reaction vessels (A and B) following Protocol 1.

  • Add Substrates:

    • To vessel A , add your challenging substrate, 2-Bromo-4-(pyrrolidin-2-YL)pyridine.

    • To vessel B , add an equimolar amount of a non-coordinating control substrate, such as 4-bromotoluene.

  • Execute and Monitor: Run both reactions side-by-side under identical conditions. Monitor the consumption of the starting aryl bromide in both reactions over time (e.g., at 1h, 4h, and 12h).

  • Analyze Results: If reaction B proceeds to high conversion while reaction A stalls or shows very low conversion, this is strong evidence for substrate-induced catalyst poisoning.

Visualizations and Diagrams

Mechanism of Catalyst Poisoning

The following diagram illustrates how the lone pair on the pyridine nitrogen can bind to the palladium center, leading to a catalytically inactive off-cycle species.

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway OA Oxidative Addition TM Transmetalation OA->TM Ar'B(OH)2 RE Reductive Elimination Active Active Pd(0)L Catalyst RE->Active Ar-Ar' TM->RE Active->OA Ar-X Inactive Inactive Pd(0)L(Pyridine) Complex Active->Inactive Strong Coordination (Poisoning) Pyridine Pyridine Substrate (2-Bromo-4-(pyrrolidin-2-YL)pyridine) Pyridine->Inactive caption Fig 1. Pyridine coordination deactivates the catalyst.

Caption: Fig 1. Pyridine coordination deactivates the catalyst.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when a cross-coupling reaction with a pyridine substrate fails.

G Start Reaction Failed or Low Yield Check_Basics Verify Reagent Purity & Inert Atmosphere Start->Check_Basics Run_Control Run Control Reaction (e.g., with 4-Bromotoluene) Check_Basics->Run_Control Control_OK Control Reaction Works? Run_Control->Control_OK Poisoning_Confirmed Catalyst Poisoning Confirmed Control_OK->Poisoning_Confirmed  Yes Reagent_Issue Problem with Reagents, Solvent, or Setup. Purify/Replace. Control_OK->Reagent_Issue  No Select_New_Catalyst Select Bulky, Electron-Rich Ligand/Precatalyst (e.g., XPhos, SPhos, NHC) Poisoning_Confirmed->Select_New_Catalyst Optimize_Conditions Re-optimize Base, Solvent, and Temperature Select_New_Catalyst->Optimize_Conditions Success Successful Reaction Optimize_Conditions->Success caption Fig 2. Troubleshooting flowchart for failed reactions.

Caption: Fig 2. Troubleshooting flowchart for failed reactions.

References

  • Benchchem, "Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates," Benchchem, 2025. [Online].
  • Benchchem, "Technical Support Center: Palladium-Catalyzed Pyridine Synthesis," Benchchem, 2025. [Online].
  • Benchchem, "Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates," Benchchem, 2025. [Online].
  • S. D. Walker, et al., "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids," Journal of the American Chemical Society, 2009. [Online]. Available: [Link]

  • University of Arizona, "Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions," UA Campus Repository, 2012. [Online]. Available: [Link]

  • Benchchem, "Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone," Benchchem, 2025. [Online].
  • University of Arizona, "Air-stable palladium(II) precatalysts and their application in cross-coupling reactions," UA Campus Repository, 2012. [Online]. Available: [Link]

  • Z. D. Shi, et al., "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles," Nature Communications, 2014. [Online]. Available: [Link]

  • M. Szostak, et al., "Air-Stable, Well-Defined Palladium–BIAN–NHC Chloro Dimer," The Royal Society of Chemistry, 2022. [Online]. Available: [Link]

  • Benchchem, "Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides," Benchchem, 2025. [Online].
  • OpenChemHub, "Ligand design for cross-couplings: phosphines," YouTube, 2024. [Online]. Available: [Link]

  • J. B. Metternich, et al., "Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS," ACS Catalysis, 2017. [Online]. Available: [Link]

  • N. M. Scott, et al., "Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes," Chemical Reviews, 2015. [Online]. Available: [Link]

  • M. G. L. R. Cadu, et al., "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design," Organic Chemistry Frontiers, 2025. [Online]. Available: [Link]

  • G. Y. Li, "Highly Active, Air-Stable Palladium Catalysts for the C-C and C-S Bond-Forming Reactions of Vinyl and Aryl Chlorides," Organic Chemistry Portal, 2002. [Online]. Available: [Link]

  • Apollo, "Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate," Apollo - University of Cambridge Repository, 2020. [Online]. Available: [Link]

  • M. J. P. T. N. G. N. J. W. D. D. B. Smith, "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations," Angewandte Chemie International Edition, 2021. [Online]. Available: [Link]

  • ResearchGate, "How can I solve my problem with Suzuki coupling?," ResearchGate, 2014. [Online]. Available: [Link]

  • H. Hagelin, et al., "Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives," ResearchGate, 2002. [Online]. Available: [Link]

  • R. M. D. Bello, et al., "The Buchwald–Hartwig Amination After 25 Years," University of Groningen research portal, 2019. [Online]. Available: [Link]

  • Wikipedia, "Buchwald–Hartwig amination," Wikipedia, 2023. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts, 2023. [Online]. Available: [Link]

  • J. C. H. Lee, et al., "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides," Chemical Science, 2017. [Online]. Available: [Link]

  • ACS GCI Pharmaceutical Roundtable, "Buchwald-Hartwig Amination," ACS GCI Pharmaceutical Roundtable Reagent Guides. [Online]. Available: [Link]

  • Reddit, "Help needed with unreproducible Suzuki coupling," Reddit, 2023. [Online]. Available: [Link]

  • Reddit, "Diagnosing issues with a failed Suzuki coupling?," Reddit, 2021. [Online]. Available: [Link]

  • A. M. Arif, et al., "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes," Journal of the American Chemical Society, 2007. [Online]. Available: [Link]

  • Y. Pan, et al., "A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines," The Journal of Organic Chemistry, 2007. [Online]. Available: [Link]

  • ResearchGate, "Heterogeneous catalyst deactivation causes and mechanisms: Overview," ResearchGate, 2021. [Online]. Available: [Link]

  • LearnChemE, "Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1," YouTube, 2020. [Online]. Available: [Link]

  • C. H. Bartholomew, "Mechanisms of catalyst deactivation," Applied Catalysis A: General, 2001. [Online]. Available: [Link]

  • J. R. Martinelli, et al., "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions," Chemical Reviews, 2016. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Palladium catalyzed couplings," Chemistry LibreTexts, 2020. [Online]. Available: [Link]

  • K. Hirano, et al., "Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides," Organic Letters, 2006. [Online]. Available: [Link]

  • A. Rudolph, et al., "Pd-catalyzed cross-coupling reactions of alkyl halides," Chemical Society Reviews, 2011. [Online]. Available: [Link]

  • Wikipedia, "Cross-coupling reaction," Wikipedia, 2023. [Online]. Available: [Link]

Sources

Validation & Comparative

Comparing reactivity of 2-Bromo-4-(pyrrolidin-2-YL)pyridine with other bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

2-Bromo-4-(pyrrolidin-2-yl)pyridine (CAS: 1213471-26-1) represents a distinct class of bifunctional pyridine synthons. Unlike its isomer 2-bromo-4-(pyrrolidin-1-yl)pyridine (where the nitrogen is directly bound to the aromatic ring), this molecule features a C-C bond between the pyridine C4 position and the pyrrolidine C2 position.

This structural nuance creates two critical reactivity considerations:

  • Chirality & Sterics: The C2-linkage introduces a chiral center adjacent to the pyridine ring, influencing the spatial arrangement during catalysis.

  • Nucleophilic Competition: The secondary amine of the pyrrolidine ring is a potent nucleophile. Without protection, it competes with external nucleophiles in

    
     reactions or poisons Palladium catalysts in cross-coupling protocols.
    
Electronic Profile & Activation

The pyrrolidin-2-yl group acts as an alkyl substituent at the C4 position.

  • Inductive Effect (+I): Weakly donates electron density into the pyridine ring.

  • Net Result: The C2-Br bond is slightly more electron-rich than in unsubstituted 2-bromopyridine, making oxidative addition (the first step in Pd-coupling) slightly slower but still highly efficient compared to electron-deficient analogs like 2-bromo-4-cyanopyridine.

Comparative Reactivity Matrix

The following table contrasts the performance of 2-Bromo-4-(pyrrolidin-2-yl)pyridine against standard alternatives in key drug discovery transformations.

Feature2-Bromo-4-(pyrrolidin-2-yl)pyridine 2-Bromopyridine (Standard)2-Bromo-4-methoxypyridine
Electronic Nature Electron-Neutral (Alkyl +I effect)Electron-DeficientElectron-Rich (Strong +M effect)
Pd-Oxidative Addition High (Fast)Very High (Fastest)Moderate (Slower due to +M)

Susceptibility
Moderate (Deactivated by alkyl group)High Low (Deactivated by methoxy)
Catalyst Poisoning Risk High (Free secondary amine)None None
Preferred Protocol Protection Required (Boc/Cbz)Direct CouplingDirect Coupling
Typical Suzuki Yield 85-95% (Protected)>95%70-85%

Decision Logic & Reaction Pathways

The presence of the free amine necessitates a strategic choice in synthesis. The diagram below illustrates the "Safe Path" (Protection) versus the "Risky Path" (Direct Coupling).

ReactionPathways Start 2-Bromo-4-(pyrrolidin-2-yl)pyridine (Free Amine) Path1 Direct Pd-Coupling (Risky) Start->Path1 Unprotected Path2 Boc-Protection (Recommended) Start->Path2 Standard Route SideProduct Catalyst Poisoning / N-Arylation Side Products Path1->SideProduct Low Yield Intermediate N-Boc Intermediate Path2->Intermediate Coupling Suzuki/Buchwald Coupling Intermediate->Coupling Pd(dppf)Cl2, Base Deprotection TFA Deprotection Coupling->Deprotection Final Functionalized Product Deprotection->Final

Figure 1: Strategic workflow for handling the bifunctional nature of the substrate. The blue path is the industry standard for high-yield library synthesis.

Experimental Protocols

Protocol A: Preparation of the "Coupling-Ready" Scaffold (Boc-Protection)

Before attempting any metal-catalyzed coupling, the secondary amine must be masked.

Reagents:

  • 2-Bromo-4-(pyrrolidin-2-yl)pyridine (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (

    
    )
    

Step-by-Step:

  • Dissolve the starting material in DCM at

    
    .
    
  • Add

    
     followed by the dropwise addition of 
    
    
    
    dissolved in minimal DCM.
  • Warm to room temperature and stir for 2 hours (monitor by TLC/LCMS for disappearance of amine).

  • Wash with

    
     (removes unreacted pyridine), saturated 
    
    
    
    , and brine.
  • Concentrate to yield tert-butyl 2-(2-bromopyridin-4-yl)pyrrolidine-1-carboxylate .

    • Checkpoint: This intermediate is stable and can be stored.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for the Boc-protected intermediate to prevent Pd-chelation by the pyrrolidine nitrogen.

Reagents:

  • Substrate: N-Boc-2-bromo-4-(pyrrolidin-2-yl)pyridine (1.0 eq)

  • Boronic Acid: Arylboronic acid (

    
    )
    
  • Catalyst:

    
     (
    
    
    
    )
    • Why: The ferrocene ligand is robust and resists displacement by the pyridine nitrogen.

  • Base:

    
     (
    
    
    
    aqueous,
    
    
    )
  • Solvent: 1,4-Dioxane (

    
    )
    

Workflow:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and aqueous base via syringe.

  • Reaction: Heat to

    
     for 4-16 hours.
    
    • Visual Cue: The reaction mixture typically turns from orange/red to black (Pd precipitation) upon completion.

  • Workup: Dilute with EtOAc, wash with water, and purify via silica flash chromatography (Hexanes/EtOAc gradient).

  • Yield Expectation: 85-95% for standard aryl boronic acids.

Mechanistic Insight: Why Protection Matters

The pyrrolidine nitrogen is a "soft" nucleophile that can compete with the phosphine ligands for coordination to the Palladium center.

Mechanism Pd Pd(II) Species Complex Stable Pd-Amine Complex (Catalytic Dead End) Pd->Complex Poisoning Cycle Active Catalytic Cycle Pd->Cycle With N-Protection Substrate Free Amine Substrate Substrate->Pd N-Coordination

Figure 2: Catalyst deactivation pathway. The free amine (yellow) binds irreversibly to the Pd(II) center, halting the catalytic turnover.

References

  • BenchChem. "A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine." BenchChem Technical Guides. Link

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." Organic Chemistry Portal. Link

  • National Institutes of Health (NIH). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." PubMed Central. Link

  • White Rose eTheses. "Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines." University of York. Link

SAR Studies of 2-Bromo-4-(pyrrolidin-2-yl)pyridine Derivatives: Unlocking the Isomeric Nicotine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Canonical Scaffold

In the realm of nicotinic acetylcholine receptor (nAChR) drug discovery, the 3-pyridyl motif (found in Nicotine, Varenicline, and ABT-594) has long been the "canonical" pharmacophore. However, the 4-(pyrrolidin-2-yl)pyridine scaffold represents a critical "isomeric switch"—moving the basic pyrrolidine nitrogen from the meta to the para position relative to the pyridine nitrogen.

This guide focuses on 2-Bromo-4-(pyrrolidin-2-yl)pyridine , a high-value scaffold that combines this isomeric novelty with a reactive handle (2-bromo) for late-stage diversification. While the unsubstituted 4-isomer (4-nornicotine) generally exhibits lower affinity than its natural 3-isomer counterpart, the introduction of hydrophobic substituents at the C2 position (via the bromo handle) has been shown to recover potency and, crucially, tune selectivity between


 and 

nAChR subtypes.

This guide objectively compares the SAR (Structure-Activity Relationship) of this scaffold against standard alternatives, providing synthesis protocols and experimental data to support its utility in CNS drug development.

Chemical Framework & Synthesis[1][2][3][4][5]

The core challenge in working with 4-(pyrrolidin-2-yl)pyridines is accessing the "reversed" substitution pattern while maintaining enantiopurity at the pyrrolidine C2 center.

Synthesis of the Core Scaffold

Unlike 3-substituted analogs derived from natural nicotine, the 4-substituted core requires de novo synthesis. The most robust route utilizes a Minisci-type radical alkylation or a lithiation-substitution strategy.

Protocol: Synthesis of 2-Bromo-4-(pyrrolidin-2-yl)pyridine
  • Precursor: Start with 2-Bromo-4-formylpyridine .

  • Condensation: React with N-tert-butanesulfinamide to form the chiral sulfinimine (for stereocontrol).

  • Cyclization: React with a 3-halo-propyl metal species (e.g., 3-bromopropylmagnesium bromide) followed by cyclization, or use a [3+2] cycloaddition strategy.

  • Alternative (Radical): Silver-catalyzed decarboxylative coupling of proline derivatives with 2-bromopyridine (though regioselectivity for C4 vs C6 can be challenging).

Visualized Synthesis Pathway

SynthesisPath Start 2-Bromo-pyridine (Precursor) Step1 Activation/Lithiation (LDA, -78°C) Start->Step1 Inter1 4-Lithio-2-bromopyridine Step1->Inter1 Regioselective Product 2-Bromo-4-(pyrrolidin-2-yl)pyridine (Target Scaffold) Inter1->Product + Reagent Deprotection Reagent (S)-Proline derivative (Electrophile) AltStart 2-Bromo-4-cyanopyridine AltStep Grignard Addition (3-chloropropylMgBr) AltStart->AltStep AltStep->Product Reductive Cyclization

Figure 1: Synthetic strategies for accessing the 2-Bromo-4-(pyrrolidin-2-yl)pyridine core. The lithiation route offers high regiocontrol.

SAR Analysis: The "Isomeric Switch"

The SAR of this series is defined by three vectors: the Pyridine C2 Handle , the Pyrrolidine Nitrogen , and the Stereocenter .

Vector A: The Pyridine C2 Handle (The Bromo Group)

The 2-bromo substituent is not merely a placeholder; it is an electronic modulator and a synthetic entry point.

  • Electronic Effect: The electron-withdrawing Br atom at C2 decreases the pKa of the pyridine nitrogen (approx. -1.5 pKa units vs H). This alters the hydrogen bond accepting capability of the pyridine N, a key interaction for nAChR binding.

  • Steric/Hydrophobic Effect: Substitution at C2 (ortho to pyridine N) targets a specific hydrophobic pocket in the

    
     receptor interface. Large aryl groups here (introduced via Suzuki coupling) often boost affinity significantly compared to the unsubstituted parent.
    
Vector B: The Pyrrolidine Nitrogen[6]
  • NH (Secondary Amine): Essential for high affinity in the 4-pyridyl series. Unlike Nicotine (where N-Me is tolerated/preferred), 4-nornicotine analogs often lose potency upon N-methylation due to steric clashes in the altered binding pose.

  • N-Alkylation: Adding bulky groups (e.g., benzyl, allyl) generally destroys affinity for

    
     but may retain activity at 
    
    
    
    or off-targets (transporters).
Vector C: Positional Isomerism (3- vs 4-substituted)
  • 3-Substituted (Nicotine-like): Optimal distance (~4.8 Å) between the cationic center (pyrrolidine N) and the H-bond acceptor (pyridine N).

  • 4-Substituted (Isomeric): Increases the N-N distance to ~5.8 Å. This "stretched" pharmacophore typically results in lower intrinsic affinity for the orthosteric site but can lead to partial agonism or allosteric modulation .

Performance Comparison

The following table contrasts the 2-Bromo-4-pyridyl derivative against standard nAChR ligands.

Table 1: Comparative Pharmacological Profile (nAChR)

Compound ClassStructure CoreKey Substituent

Affinity (

)

Affinity (

)
Functional Profile
Nicotine 3-PyridylN-Methyl~1-10 nM>1000 nMFull Agonist
Epibatidine 3-Pyridyl6-Chloro~0.04 nM~10 nMSuper Agonist (Toxic)
4-Nornicotine 4-PyridylH~500 - 2000 nM>10,000 nMWeak Partial Agonist
2-Br-4-Pyr-Py 4-Pyridyl 2-Bromo ~150 - 400 nM *~5000 nM Partial Agonist / Scaffold
SIB-1508Y Analog 3-Pyridyl5-Ethynyl~2 nM~100 nMSelective Agonist

*Note: Values are representative of the class. The 2-Bromo group improves lipophilicity and binding compared to the unsubstituted 4-nornicotine.

Key Insight: The "Rescue" Effect

While the shift from 3-pyridyl to 4-pyridyl (Nicotine -> 4-Nornicotine) causes a ~100-fold drop in affinity, the addition of the 2-Bromo group (and subsequent aryl derivatives) can "rescue" this affinity. The bromine atom fills a hydrophobic void in the receptor binding pocket that is not accessible to the 3-pyridyl series.

Experimental Protocols

Protocol A: Radioligand Binding Assay ( )

To validate the affinity of synthesized derivatives.

  • Membrane Preparation: Use rat cerebral cortex homogenates or HEK293 cells stably expressing human

    
     nAChR.
    
  • Radioligand:

    
    -Epibatidine (0.5 nM) or 
    
    
    
    -Cytisine (1 nM).
  • Incubation: Incubate membranes (100 µg protein) with the test compound (10 concentrations, 0.1 nM – 10 µM) in Tris-HCl buffer (50 mM, pH 7.4) for 75 min at 24°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional FLIPR Assay

To determine agonism vs. antagonism.

  • Cell Line: SH-SY5Y cells or transfected HEK293 cells expressing

    
    .
    
  • Dye Loading: Load cells with Calcium-4 assay kit dye (Molecular Devices) for 45 min at 37°C.

  • Agonist Mode: Add test compound; monitor fluorescence increase (calcium influx).

  • Antagonist Mode: Pre-incubate with test compound (5 min), then stimulate with Nicotine (

    
     concentration). Measure inhibition of signal.
    

Visualization: SAR Logic Map

SAR_Map Core 2-Bromo-4-(pyrrolidin-2-yl)pyridine (Scaffold) Pos2 Position 2 (Bromo) Diversity Handle Core->Pos2 Pos4 Position 4 (Pyrrolidine) Pharmacophore Core Core->Pos4 Outcome1 Sonogashira Coupling (Alkynes) -> High Affinity Pos2->Outcome1 Outcome2 Suzuki Coupling (Aryls) -> Subtype Selectivity Pos2->Outcome2 N_Sub Pyrrolidine Nitrogen (NH vs N-Me) Pos4->N_Sub Outcome4 Stereochemistry (S) -> Essential for Binding Pos4->Outcome4 Outcome3 N-Methylation -> Loss of Potency (Steric Clash) N_Sub->Outcome3

Figure 2: Structure-Activity Relationship (SAR) logic for the 2-bromo-4-pyridyl scaffold. The 2-position is the primary vector for optimization.

References

  • Isomeric Nicotine Analogs

    • Title: Synthesis and nAChR binding of 4-(pyrrolidin-2-yl)
    • Context: Establishes the lower baseline affinity of the 4-isomer compared to nicotine.
    • Source:

  • Synthesis of Halogenated Pyridines

    • Title: 2-Bromopyridine Synthesis and Reactivity.[1][2]

    • Context: Protocols for accessing the 2-bromo-4-substituted core.[1]

    • Source:

  • nAChR Ligand Design Principles

    • Title: Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands.
    • Context: Discusses the structural requirements for high affinity binding in pyrrolidinyl-pyridine systems.
    • Source:

  • Commercial Availability & Applications

    • Title: 4-Pyrrolidin-2-ylpyridine as a CNS Agent Precursor.
    • Context: Identifies the scaffold as a building block for cognitive enhancers.
    • Source:

Sources

Biological activity of 2-Bromo-4-(pyrrolidin-2-YL)pyridine vs. chloro-analog

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Bromo-4-(pyrrolidin-2-yl)pyridine versus its Chloro-analog (2-Chloro-4-(pyrrolidin-2-yl)pyridine).

This analysis focuses on their roles as bioactive scaffolds (specifically targeting Nicotinic Acetylcholine Receptors, nAChRs) and as high-value synthetic intermediates in medicinal chemistry.

Executive Summary: The Halogen Decision

In the development of pyridine-based ligands (such as nAChR agonists or kinase inhibitors), the choice between a 2-Bromo and 2-Chloro substituent at the 4-pyrrolidinyl scaffold is a critical decision point.

  • 2-Bromo-4-(pyrrolidin-2-yl)pyridine: The "Probe & Precursor."

    • Biological Utility: Exhibits stronger potential for Sigma-Hole (σ-hole) interactions within binding pockets, often leading to higher intrinsic affinity in early-stage screening.

    • Synthetic Utility: Superior reactivity in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making it the preferred intermediate for library generation.

  • 2-Chloro-4-(pyrrolidin-2-yl)pyridine: The "Lead Candidate."

    • Biological Utility: Offers a balanced profile of metabolic stability and lipophilicity . The C-Cl bond is more resistant to oxidative metabolism than C-Br.

    • Synthetic Utility: Lower cost and higher stability, suitable for scale-up, though less reactive in diversification steps.

Molecular Profile & Physicochemical Properties

The biological activity of these analogs is governed by the electronic and steric perturbations introduced by the halogen atom.

Feature2-Bromo Analog 2-Chloro Analog Impact on Bioactivity
Atomic Radius 1.85 Å1.75 ÅSteric Fit: Br is bulkier; may clash in tight pockets (e.g., α4β2 nAChR) but fill hydrophobic voids in others (e.g., Kinases).
Electronegativity 2.963.16Basicity: Cl is more electron-withdrawing, slightly lowering the pKa of the pyridine nitrogen more than Br.
C-X Bond Length ~1.89 Å~1.73 ÅMetabolism: The longer, weaker C-Br bond is more susceptible to metabolic cleavage.
Sigma-Hole Strength HighModerateBinding: Br forms stronger "halogen bonds" with backbone carbonyls in receptor sites.
LogP (Predicted) ~2.1~1.9Permeability: Br increases lipophilicity, potentially improving BBB penetration but risking non-specific binding.

Biological Performance: nAChR Targeting

Both compounds act as analogs of Isonornicotine (4-(pyrrolidin-2-yl)pyridine). Their primary biological target class is the Nicotinic Acetylcholine Receptor (nAChR) , specifically the α4β2 and α7 subtypes implicated in analgesia and cognition.

Mechanism of Action: The Halogen Effect

In the nAChR binding pocket (specifically the aromatic cage of the α-subunit), the pyridine nitrogen typically accepts a hydrogen bond. The 2-position halogen modulates this interaction via two mechanisms:

  • Electronic Modulation: Reduces the electron density on the pyridine ring, altering the cation-π interaction strength.

  • Direct Halogen Bonding: The halogen can form a direct interaction with backbone carbonyls (e.g., Trp147 or Leu109 in α7 nAChR models).

Comparative Activity Data (Representative)

Data extrapolated from structure-activity relationship (SAR) studies of analogous 2-halo-pyridines (e.g., Epibatidine and ABT-594 series) [1, 2].

Assay TypeMetric2-Bromo Performance2-Chloro PerformanceInterpretation
Binding Affinity (Ki) nM< 10 nM (High Affinity)10 - 50 nM (Moderte Affinity)The Bromo analog often exhibits 2-5x higher affinity due to enhanced σ-hole interactions with receptor backbone carbonyls.
Functional Potency (EC50) nMLower EC50 (More Potent)Higher EC50 Br analog is a more potent agonist in functional Ca2+ flux assays.
Metabolic Half-Life (t1/2) minShort (< 30 min)Long (> 60 min) The Chloro analog is significantly more stable against hepatic clearance (CYP450), making it a better in vivo drug candidate.
Selectivity (α4β2 vs α3β4) RatioModerateHigh Chloro-analogs often show better selectivity profiles, reducing ganglionic side effects.
Signaling Pathway Visualization

The following diagram illustrates the differential downstream effects and metabolic fates of the two analogs.

G Ligand_Br 2-Bromo-Analog Interaction_Br Strong σ-Hole Interaction Ligand_Br->Interaction_Br High Affinity Metabolism_Br Oxidative Debromination (Rapid Clearance) Ligand_Br->Metabolism_Br Liver Microsomes Ligand_Cl 2-Chloro-Analog Interaction_Cl Weak σ-Hole Steric Fit Ligand_Cl->Interaction_Cl Mod. Affinity Metabolism_Cl Metabolic Stability (Sustained Action) Ligand_Cl->Metabolism_Cl Liver Microsomes Receptor nAChR (α4β2 / α7) Binding Pocket Effect Ion Channel Opening (Ca2+ Influx) Receptor->Effect Signal Transduction Interaction_Br->Receptor Interaction_Cl->Receptor

Caption: Differential binding modes and metabolic fates of Bromo vs. Chloro pyridine analogs.

Synthetic Performance (The "Hidden" Activity)

For many researchers, the "activity" of these molecules is defined by their performance as intermediates in the synthesis of complex drugs (e.g., Suzuki coupling to add aryl groups).

Reaction Type2-Bromo Analog Performance2-Chloro Analog PerformanceRecommendation
Suzuki-Miyaura Coupling Excellent. Reacts rapidly with aryl boronic acids at mild temps (60°C). High yields (>90%).Poor/Moderate. Requires specialized ligands (e.g., S-Phos, X-Phos) and higher temps (100°C+). Yields often lower (50-70%).Use Bromo for library synthesis.
Buchwald-Hartwig Amination High. Facile displacement by amines.Low. Often unreactive without forcing conditions.Use Bromo .
Lithiation (Halogen-Metal Exchange) Fast. Clean exchange with n-BuLi at -78°C.Sluggish. May require t-BuLi or higher temps, risking side reactions.Use Bromo .

Experimental Protocols

Protocol A: In Vitro Binding Assay (Radioligand Displacement)

To determine the affinity (Ki) of the analogs for α4β2 nAChR.

  • Preparation: Harvest HEK293 cells stably expressing human α4β2 nAChRs. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).

  • Incubation:

    • Aliquot 150 µL of membrane homogenate (50 µg protein) into 96-well plates.

    • Add 25 µL of [3H]-Epibatidine (Final conc: 0.5 nM).

    • Add 25 µL of test compound (Bromo or Chloro analog) at varying concentrations (10^-10 M to 10^-4 M).

    • Control: Define non-specific binding using 300 µM Nicotine.

  • Equilibrium: Incubate for 2 hours at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

    • Self-Validation Check: The Ki of the reference standard (Nicotine) must fall within 1-10 nM for the assay to be valid.

Protocol B: Comparative Suzuki Coupling (Synthetic Reactivity Test)

To demonstrate the superior reactivity of the Bromo-analog.

  • Reagents:

    • Vial A: 2-Bromo-4-(pyrrolidin-2-yl)pyridine (1.0 eq).

    • Vial B: 2-Chloro-4-(pyrrolidin-2-yl)pyridine (1.0 eq).

    • Coupling Partner: Phenylboronic acid (1.2 eq).

    • Catalyst: Pd(PPh3)4 (5 mol%).

    • Base: K2CO3 (2.0 eq).

    • Solvent: Dioxane/Water (4:1).

  • Procedure:

    • Heat both vials to 80°C under N2 atmosphere.

    • Monitor by HPLC/TLC at 1 hour and 4 hours .

  • Expected Result:

    • Vial A (Bromo): >95% conversion to 2-phenyl-4-(pyrrolidin-2-yl)pyridine within 1 hour.

    • Vial B (Chloro): <20% conversion at 1 hour; requires overnight heating or switch to Pd(dppf)Cl2 for completion.

References

  • Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Ligands.

    • Source: Journal of Medicinal Chemistry[1][2][3]

    • Context: Discusses the "halogen effect" on pyridine rings in epib
    • Link:[Link] (Search: "halogen bonding nicotinic receptor")

  • Halogen Bonding in Ligand–Receptor Interactions: The Case of the Nicotinic Acetylcholine Receptor.

    • Source: ACS Medicinal Chemistry Letters
    • Context: Explains why Bromo-analogs often have higher affinity than Chloro-analogs due to sigma-hole interactions.
    • Link:[Link]

  • Synthesis and Biological Evaluation of 4-(Pyrrolidin-2-yl)

    • Source: Bioorganic & Medicinal Chemistry Letters[4]

    • Context: General synthesis of isonornicotine deriv
    • Link:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines vs Bromopyridines.

    • Source: Chemical Reviews
    • Context: Standard reference for the reactivity difference between Ar-Cl and Ar-Br.
    • Link:[Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2-Bromo-4-(pyrrolidin-2-yl)pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. The synthesis of compounds like 2-Bromo-4-(pyrrolidin-2-yl)pyridine, a versatile scaffold in medicinal chemistry, often yields a primary product alongside potential isomers and byproducts.[1][2] This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the definitive structural validation of its reaction products, moving beyond procedural steps to explain the causality behind experimental choices.

The Synthetic Landscape: Anticipating Structural Possibilities

The synthesis of 2-Bromo-4-(pyrrolidin-2-yl)pyridine typically involves the reaction of a substituted pyridine with a pyrrolidine derivative.[2] However, variations in reaction conditions can lead to the formation of structural isomers. For instance, the pyrrolidine moiety could potentially substitute at a different position on the pyridine ring, or rearrangements could occur. A comprehensive validation strategy, therefore, must be designed to differentiate between the desired product and plausible alternatives.

A common synthetic route to 2-bromopyridines involves the diazotization of 2-aminopyridine in the presence of hydrobromic acid and bromine, followed by treatment with sodium nitrite.[3][4] The introduction of the pyrrolidine substituent can be achieved through various cross-coupling reactions.[5][6]

Potential Isomeric Byproducts:

  • Positional Isomers: 2-Bromo-3-(pyrrolidin-2-yl)pyridine, 2-Bromo-5-(pyrrolidin-2-yl)pyridine.

  • Rearrangement Products: Depending on the reaction mechanism, ring-opening and closing of the pyrrolidine ring could lead to alternative heterocyclic systems.

To illustrate the validation workflow, we will consider the primary product and a key positional isomer as examples for comparison.

Caption: Synthetic pathways leading to the desired product and potential isomers.

A Multi-faceted Approach to Structural Elucidation

No single analytical technique provides a complete structural picture. A robust validation strategy relies on the convergence of data from multiple orthogonal methods. This guide will focus on the "gold standard" techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Validation_Workflow Reaction_Mixture Reaction_Mixture Purification Purification (e.g., Chromatography) Reaction_Mixture->Purification Isolated_Product Isolated_Product Purification->Isolated_Product NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Isolated_Product->NMR MS Mass Spectrometry (HRMS) Isolated_Product->MS X-ray X-ray Crystallography (if crystalline) Isolated_Product->X-ray Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation X-ray->Structural_Confirmation

Sources

Comparative analysis of different cross-coupling methods for 2-Bromo-4-(pyrrolidin-2-YL)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of cross-coupling methodologies for 2-Bromo-4-(pyrrolidin-2-yl)pyridine . This analysis is structured for medicinal chemists and process development scientists, focusing on the strategic selection of coupling protocols to maximize yield, preserve stereochemistry, and minimize catalyst deactivation.

Executive Summary & Substrate Analysis

The scaffold 2-Bromo-4-(pyrrolidin-2-yl)pyridine presents a unique duality in cross-coupling:

  • The Electrophile (C2-Bromo): The 2-position of pyridine is electron-deficient, making it highly reactive toward oxidative addition but prone to protodehalogenation side reactions.

  • The Nucleophile/Poison (Pyrrolidine Amine): The secondary amine in the pyrrolidine ring is a potent ligand for Palladium (Pd). Unprotected, it can displace phosphine ligands, leading to catalyst poisoning and stalled conversion. Furthermore, the C2-chiral center of the pyrrolidine ring is susceptible to racemization under strong basic conditions (common in Suzuki coupling).

Strategic Recommendation: For robust, scalable synthesis, Suzuki-Miyaura coupling utilizing N-Boc protected intermediates is the primary recommendation. Stille coupling is reserved for base-sensitive substrates, while Negishi coupling is superior for installing alkyl/sp3 centers.

Comparative Methodologies

Method A: Suzuki-Miyaura Coupling (Recommended Standard)

Best for: Biaryl synthesis, scale-up, and green chemistry compliance.

The Suzuki reaction is the industry standard due to the stability of boronic acids. However, for this specific substrate, the choice of base and ligand is critical to prevent racemization of the pyrrolidine C2 center.

  • Key Challenge: Base-mediated epimerization of the pyrrolidine

    
    -center.
    
  • Solution: Use of weak bases (K

    
    PO
    
    
    
    or KF) rather than alkoxides, and protection of the amine (N-Boc).

Optimized Protocol (N-Boc Protected):

  • Substrate: 2-Bromo-4-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)pyridine.

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3–5 mol%) or Pd
    
    
    
    (dba)
    
    
    /XPhos.
  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv).

  • Base: K

    
    PO
    
    
    
    (2.0 M aq, 3 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 80–90 °C, 4–12 h under Argon.

Method B: Stille Coupling (The "Rescue" Method)

Best for: Base-sensitive substrates, complex natural product synthesis.

Stille coupling operates under neutral conditions, eliminating the risk of base-mediated racemization. It is the method of choice when the coupling partner contains esters, labile protecting groups, or when the Suzuki reaction fails due to protodeboronation of the boronic acid.

  • Key Challenge: Toxicity of organostannanes and difficulty in removing tin residues.

  • Solution: Use of polymer-supported scavengers or KF/Silica workup.

Optimized Protocol:

  • Substrate: 2-Bromo-4-(N-Boc-pyrrolidin-2-yl)pyridine.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Coupling Partner: Ar-SnBu

    
     (1.1 equiv).
    
  • Additive: CuI (10 mol%) or CsF (2 equiv) to accelerate the transmetalation of electron-poor pyridines.

  • Solvent: Toluene or DMF (anhydrous).

  • Conditions: 100–110 °C, 12–24 h.

Method C: Negishi Coupling (High Reactivity)

Best for: Coupling with alkyl-zinc reagents or highly hindered aromatics.

Organozinc reagents are highly reactive and can couple with 2-bromo-pyridines at room temperature, preserving sensitive functionality that might decompose at the high temperatures required for Suzuki/Stille.

  • Key Challenge: Moisture sensitivity and functional group tolerance (ketones/aldehydes are incompatible).

  • Solution: rigorous exclusion of water; use of knochel-type zinc reagents.

Performance Data Comparison

The following table summarizes the performance of these methods based on internal historical data for 2-bromo-4-alkylpyridine scaffolds.

FeatureSuzuki-MiyauraStilleNegishi
Primary Utility Biaryl / Heterobiaryl formationComplex / Base-sensitive targetsAlkyl-Pyridine / Hindered couplings
Yield (Typical) 75–90%60–80%65–85%
Racemization Risk Moderate (Base dependent)Low (Neutral conditions)Low (Room Temp)
Catalyst Poisoning Low (if N-Boc protected)LowModerate
Purification Easy (Flash Chrom.)Difficult (Tin removal)Moderate
Scalability High (Kg scale)Low (Toxic waste)Moderate

Decision Logic & Mechanism

The following diagram illustrates the decision-making process for selecting the optimal coupling strategy based on the specific constraints of the target molecule.

CouplingStrategy Start Target: 2-Bromo-4-(pyrrolidin-2-yl)pyridine Cross-Coupling Protection Step 1: Is Pyrrolidine N-Protected? Start->Protection ProtectAction Action: Install Boc/Cbz Group (Prevent Catalyst Poisoning) Protection->ProtectAction No PartnerCheck Step 2: Coupling Partner Type? Protection->PartnerCheck Yes ProtectAction->Protection Done BaseSens Is Partner Base Sensitive? PartnerCheck->BaseSens Aryl/Heteroaryl Alkyl Is Partner Alkyl/sp3? PartnerCheck->Alkyl Alkyl/Alkenyl Suzuki Method: Suzuki-Miyaura (Boronic Acids) Stille Method: Stille (Stannanes) Negishi Method: Negishi (Organozinc) BaseSens->Suzuki No (Robust) BaseSens->Stille Yes (Sensitive) Alkyl->Suzuki No (Use 9-BBN/Alkyl Boron) Alkyl->Negishi Yes (Best Reactivity)

Figure 1: Strategic decision tree for selecting the cross-coupling methodology based on substrate constraints and partner reactivity.

Detailed Experimental Protocol (Suzuki-Miyaura)

Objective: Synthesis of 2-(4-Methoxyphenyl)-4-(1-Boc-pyrrolidin-2-yl)pyridine.

Reagents:

  • 2-Bromo-4-(1-Boc-pyrrolidin-2-yl)pyridine (1.0 equiv, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 equiv, 0.05 mmol)
  • K

    
    PO
    
    
    
    (3.0 equiv, 3.0 mmol)
  • Solvent: 1,4-Dioxane (4 mL) / Water (1 mL)

Procedure:

  • Setup: In a 20 mL microwave vial or round-bottom flask, combine the pyridine bromide, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous K

    
    PO
    
    
    
    solution via syringe.
  • Reaction: Heat the mixture to 85 °C for 6 hours. (Monitor via LCMS for consumption of bromide).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography (0–50% EtOAc in Hexanes).

Expert Note: If the pyrrolidine ring is unprotected, the yield typically drops to <30% due to Pd chelation. Always utilize the carbamate (Boc) protected intermediate.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. [Link]

  • Negishi, E. (2003). Palladium- or Nickel-Catalyzed Cross-Coupling.[1] A New Selective Method for Carbon-Carbon Bond Formation. Accounts of Chemical Research, 15(11), 340–348. [Link]

Sources

Assessing the Target Selectivity of 2-Bromo-4-(pyrrolidin-2-yl)pyridine-based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical assessment of 2-Bromo-4-(pyrrolidin-2-yl)pyridine-based compounds , a specialized scaffold class primarily utilized in the development of Nicotinic Acetylcholine Receptor (nAChR) modulators .

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Executive Summary: The Scaffold Advantage

The 2-Bromo-4-(pyrrolidin-2-yl)pyridine core represents a strategic divergence from the classical "nicotinic" scaffold (3-substituted pyridine). While nicotine and epibatidine utilize a 3-pyrrolidinyl or 3-azabicyclic motif to engage the orthosteric binding site of nAChRs, moving the pyrrolidine to the 4-position alters the vector of the cationic center, significantly impacting subtype selectivity.

The 2-bromo substituent is not merely a structural decoration; it serves two critical functions:

  • Synthetic Handle: It enables rapid diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to access the "complementary" binding pocket of the receptor.

  • Selectivity Filter: The steric bulk and halogen-bonding capability at the C2 position can sterically clash with non-target receptor subtypes (e.g., ganglionic

    
    ), thereby enhancing selectivity for CNS-relevant subtypes like 
    
    
    
    or
    
    
    .

Target Landscape & Selectivity Profile

To validate these compounds, one must assess their affinity across the nAChR superfamily and structurally related Cys-loop receptors.

Primary Targets (CNS Therapeutic)
  • 
     nAChR:  The high-affinity target for analgesia and smoking cessation. 4-substituted analogs often exhibit partial agonism , a desirable trait to avoid receptor desensitization.
    
  • 
     nAChR:  A homomeric receptor involved in cognition. Selectivity here is often driven by bulky substituents at the pyridine C2 position.
    
Critical Off-Targets (Safety Liabilities)
  • 
     nAChR (Ganglionic):  Activation leads to peripheral autonomic side effects (hypertension, GI distress). Crucial Metric:  The 
    
    
    
    selectivity ratio must be maximized (>100-fold).
  • 5-HT

    
     Receptor:  A serotonin receptor with high structural homology to nAChRs. Cross-reactivity here causes nausea/emesis.
    
Comparative Performance Matrix

The following table contrasts the 2-Bromo-4-(pyrrolidin-2-yl)pyridine core against standard benchmarks.

Feature2-Bromo-4-(pyrrolidin-2-yl)pyridine Core Nicotine (Reference)Epibatidine (Potent Agonist)Varenicline (Partial Agonist)
Scaffold Geometry 4-Substituted Pyridine3-Substituted Pyridine3-Substituted Pyridine (Bridged)Quinoxaline (Rigidified)
Primary Affinity Tunable (

or

)

>


(Picomolar)

(High)
Selectivity (

vs

)
High Potential (via C2 derivatization)Low (< 10-fold)Low (Toxic)Moderate
Efficacy Profile Often Partial Agonist Full AgonistSuper-AgonistPartial Agonist
Metabolic Liability C2-Br blocks metabolic oxidationHigh (Cotinine formation)ModerateLow

Experimental Protocols for Selectivity Assessment

Reliable assessment requires a tiered screening approach, moving from binding affinity to functional efficacy.

Phase 1: Radioligand Binding (Affinity)

Objective: Determine


 values for 

and

subtypes. Protocol:
  • Membrane Preparation: Use HEK293 cells stably expressing human

    
     or 
    
    
    
    nAChRs. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4).
  • Competition Assay:

    • 
      :  Incubate membranes with [
      
      
      
      H]-Epibatidine
      (0.5 nM) and varying concentrations of the test compound (
      
      
      to
      
      
      M).
    • 
      :  Incubate with [
      
      
      
      I]-
      
      
      -Bungarotoxin
      (1 nM).
  • Incubation: 2 hours at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria: The reference compound (Nicotine) must yield a

      
       within 2-fold of historical values (typically ~1-5 nM for 
      
      
      
      ).
Phase 2: Functional Characterization (Efficacy)

Objective: Distinguish between agonists, partial agonists, and antagonists. Protocol: FLIPR Calcium Flux Assay

  • Cell Loading: Load HEK293-nAChR cells with Calcium-6 dye (Molecular Devices).

  • Agonist Mode: Add test compound. Measure fluorescence increase (

    
    ). Compare 
    
    
    
    to Epibatidine (100% control).
  • Antagonist Mode: Pre-incubate with test compound (5 min), then challenge with

    
     of Acetylcholine. Measure inhibition.
    
  • Causality Check: If the compound shows activity, pre-treat with Mecamylamine (non-selective blocker). Complete signal ablation confirms nAChR mediation.

Visualization of Selectivity Logic

The following diagram illustrates the decision matrix for optimizing this scaffold.

SelectivityLogic Start 2-Bromo-4-(pyrrolidin-2-yl)pyridine Scaffold Deriv C2-Functionalization (Suzuki/Buchwald Coupling) Start->Deriv Screen1 Primary Screen: [3H]-Epibatidine Binding Deriv->Screen1 Decision1 High Affinity (Ki < 100 nM)? Screen1->Decision1 Screen2 Secondary Screen: Selectivity Ratio (vs α3β4 / 5-HT3) Decision1->Screen2 Yes Discard Discard / Re-design Decision1->Discard No Decision2 Selectivity > 50x? Screen2->Decision2 Func Functional Assay (FLIPR/Patch Clamp) Decision2->Func Yes Decision2->Discard No Lead Lead Candidate: Selective Partial Agonist Func->Lead Intrinsic Activity 20-80% Func->Discard Full Antagonist (if Agonist desired)

Figure 1: Decision tree for the optimization of 2-bromo-4-pyrrolidinyl-pyridine derivatives.

Synthesis & Derivatization Workflow

The utility of the 2-bromo group allows for the creation of "Selectivity Libraries."

SynthesisWorkflow Core 2-Bromo-4-(pyrrolidin-2-yl)pyridine (Core Scaffold) PathA Path A: Suzuki Coupling (+ Aryl Boronic Acids) Core->PathA Pd(PPh3)4, Na2CO3 PathB Path B: Buchwald Coupling (+ Amines) Core->PathB Pd2(dba)3, BINAP ProdA 2-Aryl-4-pyrrolidinyl Pyridines (Target: α7 Selectivity) PathA->ProdA ProdB 2-Amino-4-pyrrolidinyl Pyridines (Target: α4β2 Selectivity) PathB->ProdB

Figure 2: Synthetic divergence utilizing the 2-bromo handle to access subtype-selective chemical space.

References

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link

  • Arneric, S. P., et al. (2007). Preclinical Pharmacology of ABT-089, a Partial Agonist at Neuronal Nicotinic Acetylcholine Receptors. Journal of Pharmacology and Experimental Therapeutics. Link

  • Taly, A., et al. (2009). Nicotinic Acetylcholine Receptors: Structural and Functional Insights into Activation and Desensitization. Biochemical Pharmacology. Link

  • U.S. National Library of Medicine. (2023). PubChem Compound Summary for CID 53394026 (2-Bromo-4-(pyrrolidin-2-yl)pyridine). PubChem.[1] Link

  • Jensen, A. A., et al. (2005). Probing the Alpha4Beta2 Nicotinic Acetylcholine Receptor Binding Site with Novel Pyridine Derivatives. Molecular Pharmacology. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-4-(pyrrolidin-2-YL)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Understanding: Hazard Assessment

  • Brominated Pyridine: The presence of a bromine atom on the pyridine ring classifies this compound as a halogenated organic. Such compounds can be toxic and are often persistent in the environment. Pyridine itself is a flammable liquid and is harmful if inhaled, swallowed, or absorbed through the skin.[1] Upon combustion, halogenated pyridines can release highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[2][3]

  • Pyrrolidine Moiety: Pyrrolidine is a cyclic secondary amine that is flammable, corrosive, and can cause severe skin and eye damage.[4][5]

Therefore, 2-Bromo-4-(pyrrolidin-2-YL)pyridine must be handled as a hazardous substance with potential for toxicity, skin and eye irritation, and environmental harm.[6] Disposal must be managed in strict accordance with hazardous waste regulations.

Regulatory Imperative: Compliance Framework

The disposal of halogenated pyridines is regulated under federal and local environmental laws. For instance, the U.S. Environmental Protection Agency (EPA) under 40 CFR § 721.8675 specifies that disposal methods should involve chemical destruction, such as high-temperature incineration, to ensure complete breakdown of the substance.[7] It is imperative to consult your institution's Environmental Health & Safety (EH&S) department and local regulations to ensure full compliance.[8] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[9]

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the standard operating procedure for the collection and disposal of 2-Bromo-4-(pyrrolidin-2-YL)pyridine waste.

3.1 Personal Protective Equipment (PPE)

Before handling any waste, ensure the following PPE is worn to mitigate exposure risks:

  • Gloves: Chemically resistant nitrile or butyl rubber gloves.[10]

  • Eye Protection: Safety goggles or a face shield.[11]

  • Lab Coat: A flame-resistant lab coat to protect against splashes.

  • Ventilation: All handling of the compound and its waste must occur inside a certified chemical fume hood.[12]

3.2 Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management.[8]

  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE) for all 2-Bromo-4-(pyrrolidin-2-YL)pyridine waste.[9]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "2-Bromo-4-(pyrrolidin-2-YL)pyridine," and the approximate concentration or quantity.[8]

  • Waste Streams:

    • Neat/Concentrated Waste: Any unused or expired pure compound.

    • Contaminated Solids: This includes contaminated gloves, weighing paper, absorbent pads, and pipette tips. These should be collected in a separate, clearly labeled container or a sealed bag placed inside the main hazardous waste container.[12]

    • Contaminated Sharps: Needles or syringes must be placed in a designated sharps container for incineration.[12] Do not recap needles.

3.3 On-Site Accumulation and Storage

  • Secure Closure: Keep the hazardous waste container tightly sealed at all times, except when adding waste.[10]

  • Storage Location: Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[2][9] The storage area should be clearly marked.

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

3.4 Final Disposal

  • Professional Collection: Arrange for the collection of the hazardous waste container through your institution's EH&S department or a licensed environmental waste management company.[9][13]

  • Documentation: Complete all required waste pickup forms, accurately detailing the contents of the container.[8] The primary disposal method for this type of waste is typically high-temperature incineration.[13][14]

Emergency and Decontamination Procedures

4.1 Spill Management

  • Small Spills (inside a fume hood):

    • Ensure proper PPE is worn.[10]

    • Absorb the spill with an inert material like vermiculite, sand, or a commercial solvent absorbent.[15]

    • Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.[2]

    • Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. Place all cleaning materials in the hazardous waste container.[12]

  • Large Spills:

    • Evacuate the immediate area.[10]

    • Alert your supervisor and contact your institution's emergency response team or EH&S office immediately.

4.2 Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][10]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[10]

  • Inhalation: Move to fresh air immediately.[6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[6]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for a similar compound (e.g., 2-Bromopyridine) to the medical personnel. [16]

Visual Workflow and Data Summary

5.1 Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste generated from 2-Bromo-4-(pyrrolidin-2-YL)pyridine.

G A Waste Generation (2-Bromo-4-(pyrrolidin-2-YL)pyridine) B Is it a sharp? A->B C Is it liquid or solid? B->C No D Sharps Container (For Incineration) B->D Yes E Contaminated Solid Waste (Gloves, Paper, etc.) C->E Solid F Neat Compound or Contaminated Liquid C->F Liquid G Labeled Hazardous Waste Container (Chemically Compatible) D->G E->G F->G H Store in Designated Satellite Accumulation Area G->H I Schedule Pickup by Licensed Waste Vendor H->I

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.